Ido1-IN-18
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H18F4N2O3 |
|---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-3-[4-[4-(hydroxymethyl)-6-(trifluoromethyl)-3-pyridinyl]phenyl]oxetane-3-carboxamide |
InChI |
InChI=1S/C23H18F4N2O3/c24-17-5-7-18(8-6-17)29-21(31)22(12-32-13-22)16-3-1-14(2-4-16)19-10-28-20(23(25,26)27)9-15(19)11-30/h1-10,30H,11-13H2,(H,29,31) |
InChI Key |
KTZHBUHZJXHRMG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=CC=C(C=C2)C3=CN=C(C=C3CO)C(F)(F)F)C(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Ido1-IN-18: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint protein and a high-priority target for cancer immunotherapy. Its enzymatic activity, the catabolism of tryptophan to kynurenine, within the tumor microenvironment leads to immunosuppression by depleting an essential amino acid for T-cell function and producing immunomodulatory metabolites. Ido1-IN-18, also identified as compound 14 in the primary literature, is a potent and selective inhibitor of IDO1. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, offering valuable insights for researchers and professionals in the field of drug development.
Introduction to IDO1 as a Therapeutic Target
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1] Overexpressed in many tumor cells and antigen-presenting cells within the tumor microenvironment, IDO1 creates a tolerogenic state that allows cancer cells to evade immune surveillance.[1] The depletion of tryptophan and the accumulation of kynurenine and its downstream metabolites suppress the proliferation and effector function of T-cells while promoting the generation of regulatory T-cells (Tregs).[1] Therefore, inhibiting IDO1 is a promising strategy to restore anti-tumor immunity and enhance the efficacy of other cancer therapies, including checkpoint inhibitors.
Discovery of this compound
This compound was discovered through a structure-based drug design approach, as detailed in the publication "Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors".[1] The development of this compound, referred to as compound 14 in the study, involved the optimization of a hydroxyamidine scaffold.[1] The research focused on enhancing enzymatic and cellular potency, leading to the identification of this promising inhibitor.[1]
Physicochemical Properties and Quantitative Data
This compound is a small molecule inhibitor with the chemical name 4-((6-amino-5-(3-chloro-4-fluorophenyl)-4-pyrimidinyl)amino)-N-hydroxy-3,3-dimethyl-1-piperidinecarboximidamide. Its activity has been characterized in both enzymatic and cellular assays.
| Parameter | Value | Assay Type | Reference |
| IDO1 IC50 | 51 nM (as part of a series) | Enzymatic Assay | [1] |
| HeLa Cell IC50 | Micromolar range (as part of a series) | Cellular Assay | [1] |
Synthesis of this compound
The synthesis of this compound involves a multi-step chemical process. The detailed protocol is provided in the supporting information of the primary publication.[2] A generalized scheme is presented below.
Caption: Generalized synthetic workflow for this compound.
Detailed Experimental Protocol (Generalized)
A detailed, step-by-step synthesis protocol for this compound (compound 14) is available in the Supporting Information of the publication "Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors".[2] The synthesis generally involves the preparation of key intermediates followed by a coupling reaction to yield the final product. Purification is typically achieved through chromatographic techniques.
Biological Evaluation: Experimental Protocols
The biological activity of this compound was assessed using standard enzymatic and cellular assays to determine its potency and selectivity as an IDO1 inhibitor.
Recombinant Human IDO1 Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of this compound against purified IDO1 enzyme.
Principle: The assay measures the production of N-formylkynurenine, the product of the IDO1-catalyzed reaction, which is then converted to kynurenine. The concentration of kynurenine is quantified spectrophotometrically.
Protocol:
-
Recombinant human IDO1 is incubated with varying concentrations of this compound in an assay buffer containing L-tryptophan, methylene blue, and ascorbic acid.
-
The reaction is initiated by the addition of the enzyme and incubated at 37°C.
-
The reaction is stopped by the addition of trichloroacetic acid.
-
The mixture is then heated to hydrolyze N-formylkynurenine to kynurenine.
-
After centrifugation to remove precipitated protein, the supernatant is mixed with Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
The absorbance of the resulting colored product is measured at 480 nm.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the IDO1 enzymatic assay.
HeLa Cell-Based IDO1 Activity Assay
Objective: To evaluate the inhibitory activity of this compound on IDO1 in a cellular context.
Principle: HeLa cells are stimulated with interferon-gamma (IFN-γ) to induce the expression of IDO1. The ability of the test compound to inhibit IDO1 activity is determined by measuring the amount of kynurenine released into the cell culture medium.
Protocol:
-
HeLa cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with IFN-γ to induce IDO1 expression.
-
Varying concentrations of this compound are added to the cells, followed by the addition of L-tryptophan.
-
After incubation, the cell culture supernatant is collected.
-
The supernatant is treated with trichloroacetic acid to precipitate proteins.
-
The amount of kynurenine in the supernatant is quantified by adding Ehrlich's reagent and measuring the absorbance at 480 nm.
-
The cellular IC50 value is determined from the dose-response curve.
Caption: Workflow for the cellular IDO1 assay.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the enzymatic activity of IDO1. This leads to the restoration of tryptophan levels and a reduction in the production of immunosuppressive kynurenine metabolites within the tumor microenvironment. This modulation of the metabolic landscape is hypothesized to reactivate anti-tumor T-cell responses.
Caption: IDO1 signaling pathway and the inhibitory action of this compound.
Conclusion and Future Directions
This compound is a potent inhibitor of the IDO1 enzyme, demonstrating significant potential as a therapeutic agent in the field of oncology. Its discovery through structure-based design highlights the power of this approach in developing targeted therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic efficacy and safety profile of this compound, both as a monotherapy and in combination with other immunotherapies. The detailed methodologies and data presented in this whitepaper provide a solid foundation for researchers to build upon in the ongoing effort to harness the therapeutic potential of IDO1 inhibition.
References
The Role of Ido1-IN-18 in Tryptophan Catabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the tryptophan catabolism pathway, playing a significant role in immune regulation and tumor immune evasion. Its inhibition is a promising strategy in cancer immunotherapy. This technical guide provides an in-depth overview of the role of IDO1 in tryptophan catabolism, with a focus on the inhibitor Ido1-IN-18. While specific quantitative data and detailed experimental protocols for this compound are not extensively available in the public domain, this guide leverages information on other well-characterized IDO1 inhibitors and general experimental methodologies to provide a comprehensive resource. This document covers the mechanism of action of IDO1, the downstream signaling pathways affected by its activity, and detailed protocols for assessing inhibitor potency.
Introduction to Tryptophan Catabolism and the Role of IDO1
Tryptophan, an essential amino acid, is metabolized through two primary pathways: the serotonin pathway and the kynurenine pathway. The vast majority of tryptophan is catabolized via the kynurenine pathway, where the initial and rate-limiting step is catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). IDO1, in particular, is an intracellular, heme-containing enzyme that is not typically expressed in normal tissues but can be induced by pro-inflammatory cytokines such as interferon-gamma (IFN-γ) in various cell types, including tumor cells and antigen-presenting cells.[1][2]
The enzymatic activity of IDO1 has profound effects on the immune system. By depleting local tryptophan concentrations, IDO1 can induce T-cell anergy and apoptosis, as T-cells are highly sensitive to tryptophan levels.[3] Furthermore, the accumulation of downstream catabolites, particularly kynurenine, leads to the suppression of effector T-cell function and the promotion of regulatory T-cell (Treg) differentiation, creating an immunosuppressive tumor microenvironment.[3][4]
This compound: An Investigational IDO1 Inhibitor
This compound (also referred to as Compound 14) is a potent inhibitor of the IDO1 enzyme.[5] While detailed biochemical and cellular characterization data for this compound are not widely published, it is being investigated for its potential in cancer research.[5][6] The primary mechanism of action of IDO1 inhibitors like this compound is to block the catalytic activity of the IDO1 enzyme, thereby preventing the degradation of tryptophan and the production of immunosuppressive kynurenine.[7] This action is intended to restore anti-tumor immune responses.
Quantitative Data for Representative IDO1 Inhibitors
Due to the limited availability of specific data for this compound, the following table summarizes the inhibitory activities of other well-known IDO1 inhibitors to provide a comparative context for researchers.
| Inhibitor | Target(s) | IC50 (Enzymatic) | IC50 (Cellular) | Mechanism of Action | Reference(s) |
| Epacadostat (INCB024360) | IDO1 | 12 nM | ~15.3 nM (SKOV-3 cells) | Competitive inhibitor | [8][9] |
| Navoximod (GDC-0919) | IDO1/TDO | IDO1: 13 nM | Not specified | Competitive inhibitor | [10] |
| Linrodostat (BMS-986205) | IDO1 | Not specified | ~9.5 nM (SKOV-3 cells) | Reversible, non-competitive | [8] |
| Indoximod (1-Methyl-D-tryptophan) | Not a direct enzyme inhibitor | Pathway IC50 = 450 nM | Not applicable | Tryptophan mimetic, affects mTORC1 signaling | [9][10] |
Signaling Pathways Modulated by IDO1 Activity
The immunosuppressive effects of IDO1 are mediated through distinct signaling pathways initiated by either tryptophan depletion or kynurenine accumulation.
Tryptophan Depletion and the GCN2/mTOR Pathways
The depletion of tryptophan in the local microenvironment is sensed by the General Control Nonderepressible 2 (GCN2) kinase. GCN2 activation leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which in turn inhibits protein synthesis and induces T-cell anergy and apoptosis. Concurrently, tryptophan scarcity can inhibit the mammalian target of rapamycin (mTOR) pathway, a key regulator of cell growth and proliferation, further contributing to the suppression of T-cell function.[9][11]
Kynurenine Accumulation and the Aryl Hydrocarbon Receptor (AhR)
Kynurenine and its downstream metabolites act as ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Activation of AhR in T-cells promotes the differentiation of naïve T-cells into immunosuppressive regulatory T-cells (Tregs) and inhibits the function of effector T-cells.[4][11]
Experimental Protocols for Assessing IDO1 Inhibition
The following sections provide detailed methodologies for key experiments to characterize IDO1 inhibitors.
General Workflow for IDO1 Inhibitor Screening
Enzymatic IDO1 Inhibition Assay (Fluorogenic Method)
This assay measures the direct inhibition of recombinant IDO1 enzyme activity.
Materials:
-
Recombinant human IDO1 enzyme
-
IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
L-tryptophan (substrate)
-
Ascorbate and Methylene Blue (reducing agents)
-
Catalase
-
Test compound (e.g., this compound) dissolved in DMSO
-
Fluorogenic developer solution that reacts with N-formylkynurenine (NFK)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction premix containing IDO1 Assay Buffer, ascorbate, methylene blue, and catalase.
-
Add the reaction premix to the wells of a 96-well plate.
-
Add the test compound at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Add the recombinant IDO1 enzyme to all wells except for the no-enzyme control.
-
Initiate the reaction by adding L-tryptophan to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and add the fluorogenic developer solution.
-
Incubate as per the developer instructions (e.g., 4 hours at 37°C).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 402/488 nm).[12]
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using a suitable curve-fitting software.
Cell-Based IDO1 Inhibition Assay
This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context.
Materials:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., SKOV-3 or HeLa).[8][13]
-
Cell culture medium (e.g., McCoy's 5A or DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Human interferon-gamma (IFN-γ).
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Trichloroacetic acid (TCA).
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
96-well cell culture plates.
-
Microplate reader for absorbance measurement.
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ (e.g., 100 ng/mL) for 24 hours.[14]
-
Remove the medium and replace it with fresh medium containing various concentrations of the test compound and a fixed concentration of L-tryptophan.
-
Incubate the cells for 24-48 hours.
-
Collect the cell culture supernatant.
-
To hydrolyze N-formylkynurenine to kynurenine, add TCA to the supernatant and incubate at 50°C for 30 minutes.[14]
-
Centrifuge to pellet any precipitate.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
After a 10-minute incubation at room temperature, measure the absorbance at 480 nm.[8]
-
Generate a standard curve with known concentrations of kynurenine to quantify the amount produced in the samples.
-
Calculate the percent inhibition and determine the cellular IC50 value.
T-cell Co-culture Assay
This functional assay assesses the ability of an IDO1 inhibitor to rescue T-cell activation from IDO1-mediated suppression.
Materials:
-
IDO1-expressing cancer cells (as above).
-
T-cell line (e.g., Jurkat) or primary T-cells.
-
T-cell activation stimuli (e.g., anti-CD3/CD28 beads or PHA).
-
Test compound.
-
ELISA kit for quantifying T-cell activation markers (e.g., IL-2).
Procedure:
-
Seed the IDO1-expressing cancer cells and induce IDO1 expression with IFN-γ as described previously.
-
Add the T-cells to the cancer cell culture.
-
Add the T-cell activation stimuli.
-
Add the test compound at various concentrations.
-
Co-culture for 48-72 hours.
-
Collect the supernatant and measure the concentration of IL-2 or another T-cell activation marker by ELISA.
-
The rescue of IL-2 production in the presence of the inhibitor indicates its functional activity.
Conclusion
This compound represents a promising investigational molecule for the inhibition of IDO1, a key enzyme in tryptophan catabolism with significant implications for cancer immunology. While specific data for this compound remains limited, the established methodologies and the understanding of the IDO1 signaling pathway provide a solid framework for its further characterization. The experimental protocols detailed in this guide offer a comprehensive approach to evaluating the efficacy of this compound and other novel IDO1 inhibitors, from direct enzymatic inhibition to functional cellular and in vivo studies. Continued research in this area is crucial for the development of new and effective cancer immunotherapies.
References
- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Tryptophan Catabolism as Immune Mechanism of Primary Resistance to Anti-PD-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - MedChem Express [bioscience.co.uk]
- 7. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. abcam.com [abcam.com]
- 13. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
An In-depth Technical Guide to Ido1-IN-18 and Kynurenine Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway, playing a significant role in immune suppression, particularly in the tumor microenvironment. Its inhibition is a promising strategy in cancer immunotherapy. This technical guide focuses on Ido1-IN-18, a potent IDO1 inhibitor, providing a comprehensive overview of its mechanism of action, quantitative data, and the experimental protocols for its evaluation. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction: The Kynurenine Pathway and IDO1
The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan. This pathway is initiated by the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) or tryptophan 2,3-dioxygenase (TDO), which catalyzes the conversion of tryptophan to N-formylkynurenine. This initial step is the rate-limiting factor in the pathway. N-formylkynurenine is subsequently converted to kynurenine, which can then be metabolized into several downstream products.
In the context of cancer, the upregulation of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment leads to the depletion of tryptophan and the accumulation of kynurenine and its metabolites. This has a profound immunosuppressive effect, primarily by inhibiting the proliferation and function of effector T cells and promoting the differentiation of regulatory T cells. By creating an immune-tolerant environment, cancer cells can evade the host's immune system. Therefore, inhibiting IDO1 is a key therapeutic strategy to reverse this immunosuppression and enhance anti-tumor immunity.
This compound: A Potent IDO1 Inhibitor
This compound, also referred to as compound 14 in scientific literature, is a potent and selective inhibitor of the IDO1 enzyme.[1] It belongs to a novel class of oxetane-containing IDO1 inhibitors.[1][2] The development of this compound was aimed at achieving long-acting inhibition of IDO1, suitable for less frequent dosing regimens in clinical settings.[2]
Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of IDO1. By blocking the conversion of tryptophan to N-formylkynurenine, this compound prevents the depletion of tryptophan and the accumulation of immunosuppressive kynurenine in the local tumor microenvironment. This restores the function of effector T cells and other immune cells, allowing them to recognize and attack tumor cells. The inhibition of IDO1 by this compound helps to shift the balance from an immunosuppressive to an immunopermissive tumor microenvironment.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound based on available scientific literature. For comparative purposes, data for the well-characterized IDO1 inhibitor Epacadostat is also provided where available.
| Compound | Parameter | Value | Assay Type | Reference |
| This compound (Compound 14) | Cellular IC50 | Data not publicly available | HeLa Cell-Based Assay | [1][2] |
| Epacadostat | Cellular IC50 | 7.4 nM | HeLa Cell-Based Assay | [3] |
| Epacadostat | Enzymatic IC50 | 73 nM | Recombinant hIDO1 Assay | [3] |
Note: Specific quantitative data for this compound is contained within the primary publication "Oxetane Promise Delivered: Discovery of Long-Acting IDO1 Inhibitors Suitable for Q3W Oral or Parenteral Dosing" by Derun Li et al., which is not fully publicly accessible. The table will be updated as more data becomes available in the public domain.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of IDO1 inhibitors like this compound. These are generalized protocols that can be adapted for specific research needs.
In Vitro IDO1 Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified recombinant IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Ascorbic acid (cofactor)
-
Methylene blue (cofactor)
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Test compound (e.g., this compound)
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Add the recombinant IDO1 enzyme to the wells and incubate briefly.
-
Initiate the enzymatic reaction by adding L-tryptophan.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding TCA. This also serves to hydrolyze the N-formylkynurenine product to kynurenine.
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer the supernatant to a new plate and add DMAB reagent.
-
Incubate at room temperature to allow color development.
-
Measure the absorbance at 480 nm. The amount of kynurenine produced is proportional to the absorbance.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cell-Based IDO1 Inhibition Assay
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., HeLa or SKOV-3)
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
Cell culture medium
-
Test compound (e.g., this compound)
-
Reagents for kynurenine detection (as in the in vitro assay)
-
96-well cell culture plate
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ for 24-48 hours.
-
Remove the medium and replace it with fresh medium containing the test compound at various concentrations.
-
Incubate for a further 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the kynurenine concentration in the supernatant using the TCA and DMAB method described in the in vitro assay.
-
Determine the cellular IC50 value of the compound.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and experimental procedures relevant to the study of this compound.
Caption: The Kynurenine Pathway and the inhibitory action of this compound on the IDO1/TDO enzymes.
Caption: Workflow for the in vitro IDO1 enzyme inhibition assay.
Caption: Workflow for the cell-based IDO1 inhibition assay.
Conclusion
This compound represents a significant advancement in the development of long-acting IDO1 inhibitors. By effectively targeting the kynurenine pathway, it holds the potential to reverse tumor-induced immunosuppression and enhance the efficacy of cancer immunotherapies. This technical guide provides a foundational understanding of this compound, its mechanism of action, and the experimental approaches for its characterization. Further research and clinical investigation are warranted to fully elucidate its therapeutic potential.
References
The Impact of Ido1-IN-18 on Immune Cell Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that plays a critical role in tumor immune evasion.[1][2] By catalyzing the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway, IDO1 creates an immunosuppressive tumor microenvironment.[1][3] This is achieved through two primary mechanisms: the depletion of tryptophan, which is essential for T cell proliferation and function, and the production of immunosuppressive kynurenine metabolites.[4][5] These metabolites can induce T cell anergy and apoptosis, and promote the differentiation and activation of regulatory T cells (Tregs).[4][6]
Ido1-IN-18 is a potent inhibitor of the IDO1 enzyme and is under investigation for its potential in cancer immunotherapy.[2] By blocking the enzymatic activity of IDO1, this compound aims to reverse the immunosuppressive effects within the tumor microenvironment, thereby restoring and enhancing anti-tumor immune responses. This technical guide provides an in-depth overview of the effects of IDO1 inhibition, with a focus on the functional consequences for key immune cell populations, supported by quantitative data and detailed experimental protocols. While specific data for this compound is emerging, this guide incorporates data from other well-characterized IDO1 inhibitors to provide a comprehensive understanding of the therapeutic potential of this class of compounds.
Effect on T Cell Function
Inhibition of IDO1 is expected to restore the proliferative capacity and effector functions of T lymphocytes that are suppressed in the tumor microenvironment.
T Cell Proliferation
By preventing the depletion of tryptophan, IDO1 inhibitors can rescue T cells from cell cycle arrest and promote their proliferation in response to antigenic stimulation.
Table 1: Inhibitory Concentration (IC50) of IDO1 Inhibitors on T Cell Proliferation
| Compound | Assay System | IC50 (nM) | Reference |
| Epacadostat | Cell-based IDO1 activity assay | 15.3 | [7] |
| BMS-986205 | Cell-based IDO1 activity assay | 9.5 | [7] |
| Epacadostat | Jurkat T cell activation rescue | ~18 | [7] |
| BMS-986205 | Jurkat T cell activation rescue | ~8 | [7] |
Cytokine Production
IDO1 inhibition can restore the production of pro-inflammatory cytokines by T cells, which are crucial for an effective anti-tumor immune response.
Table 2: Effect of IDO1 Inhibition on Cytokine Production
| Immune Cell Type | Treatment | Cytokine | Change | Reference |
| Dendritic Cells | IDO1 knockdown | IL-12 | Increased secretion | [8] |
| Dendritic Cells | IDO1 knockdown | IL-10 | Decreased secretion | [8] |
| CD4+ and CD8+ T cells | IDO1 inhibition (1-MT-L) | IFN-γ | Enhanced generation | [9] |
Regulatory T Cell (Treg) Differentiation
The accumulation of kynurenine in the tumor microenvironment promotes the differentiation of naïve T cells into immunosuppressive Tregs.[6] IDO1 inhibitors can block this process, thereby reducing the population of Tregs.
Effect on Dendritic Cell (DC) Function
Dendritic cells expressing IDO1 adopt a tolerogenic phenotype, characterized by reduced expression of co-stimulatory molecules and an impaired ability to activate effector T cells.[10] Inhibition of IDO1 can reverse this tolerogenic state.
Table 3: Modulation of Dendritic Cell Maturation Markers by IDO1
| Condition | Marker | Change in Expression | Reference |
| IDO1 knockdown in DCs | CD86 | Downregulated | [3] |
| IDO1 knockdown in DCs | PD-L1 | Upregulated | [3] |
Experimental Protocols
Measurement of Kynurenine Levels by High-Performance Liquid Chromatography (HPLC)
This protocol describes the quantification of tryptophan and kynurenine in cell culture supernatants to assess IDO1 enzyme activity.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase: 15 mM potassium phosphate (pH 6.4), with 2.7% (v/v) acetonitrile[11]
-
Trichloroacetic acid (TCA)
-
Tryptophan and kynurenine standards
Procedure:
-
Culture cells (e.g., IFN-γ stimulated HeLa cells) in the presence of L-tryptophan (15 µg/mL) and the IDO1 inhibitor for 24 hours.[1]
-
Collect 140 µL of the cell culture supernatant.
-
Add 10 µL of 6.1 N TCA to precipitate proteins and incubate for 30 minutes at 50°C to hydrolyze N-formylkynurenine to kynurenine.[1]
-
Centrifuge the samples to pellet the precipitated protein.
-
Inject the supernatant onto the HPLC system.
-
Separate tryptophan and kynurenine using an isocratic mobile phase with a flow rate of 0.8 ml/min.[11]
-
Detect tryptophan and kynurenine by UV absorbance at 286 nm and 360 nm, respectively.[11]
-
Quantify the concentrations by comparing the peak areas to a standard curve generated with known concentrations of tryptophan and kynurenine.[11]
T Cell Proliferation Assay (Mixed Lymphocyte Reaction - MLR)
This protocol outlines a one-way MLR to assess the effect of an IDO1 inhibitor on T cell proliferation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors
-
CD4+ T cell isolation kit
-
Monocyte-derived dendritic cells (mo-DCs)
-
Cell proliferation dye (e.g., CFSE)
-
Complete RPMI-1640 medium
-
IDO1 inhibitor (e.g., this compound)
Procedure:
-
Isolate CD4+ T cells from one donor (responder cells) and generate mo-DCs from the second donor (stimulator cells).
-
Label the responder CD4+ T cells with a cell proliferation dye according to the manufacturer's instructions.
-
Co-culture the labeled CD4+ T cells with the mo-DCs at a suitable ratio (e.g., 10:1) in a 96-well plate.
-
Add the IDO1 inhibitor at various concentrations to the co-culture.
-
Incubate the plate for 5-7 days at 37°C in a CO2 incubator.
-
Harvest the cells and analyze T cell proliferation by flow cytometry, measuring the dilution of the proliferation dye in the CD4+ T cell population.
Dendritic Cell Maturation and Function Assay
This protocol describes the assessment of DC maturation and their ability to stimulate T cell responses in the presence of an IDO1 inhibitor.
Materials:
-
Monocyte-derived dendritic cells (mo-DCs)
-
Maturation cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2)[9]
-
IDO1 inhibitor
-
Allogeneic CD3+ T cells
-
Flow cytometry antibodies for DC maturation markers (e.g., CD80, CD86, HLA-DR)
-
ELISA kits for cytokines (e.g., IL-12, IL-10)
Procedure:
-
Culture immature mo-DCs with the maturation cocktail in the presence or absence of the IDO1 inhibitor for 48 hours.
-
Analysis of DC Phenotype: Harvest a portion of the DCs and stain with fluorescently labeled antibodies against maturation markers. Analyze by flow cytometry to assess the expression levels of these markers.
-
Analysis of Cytokine Secretion: Collect the culture supernatants and measure the concentrations of IL-12 and IL-10 using ELISA kits.
-
Functional Analysis (MLR): Co-culture the matured DCs with allogeneic CD3+ T cells for 5 days. Assess T cell proliferation as described in the T cell proliferation assay protocol.
Signaling Pathways and Experimental Workflows
Caption: IDO1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for T cell proliferation assay.
Caption: Workflow for dendritic cell maturation and function assay.
References
- 1. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Differential Roles of IDO1 and IDO2 in T and B Cell Inflammatory Immune Responses [frontiersin.org]
- 6. Frontiers | Activation of the Regulatory T-Cell/Indoleamine 2,3-Dioxygenase Axis Reduces Vascular Inflammation and Atherosclerosis in Hyperlipidemic Mice [frontiersin.org]
- 7. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gain‑of‑function of IDO in DCs inhibits T cell immunity by metabolically regulating surface molecules and cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PGE2-Induced IDO1 Inhibits the Capacity of Fully Mature DCs to Elicit an In Vitro Antileukemic Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dendritic cells, indoleamine 2,3 dioxygenase and acquired immune privilege - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-sensitive Diode Array Detector [bio-protocol.org]
Understanding the Pharmacokinetics of IDO1 Inhibitors: A Technical Guide
Disclaimer: No specific public data could be located for a compound designated "Ido1-IN-18". This guide therefore provides a comprehensive overview of the pharmacokinetics and core principles of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors by summarizing publicly available data from representative, well-characterized molecules in this class. This information is intended for researchers, scientists, and drug development professionals.
Introduction to IDO1 and its Inhibitors
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune regulation. It catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] In the tumor microenvironment, the upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites.[3][4] These events suppress the activity of effector T cells and natural killer cells while promoting the function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby enabling cancer cells to evade immune destruction.[5][6]
Given its significant role in tumor immune escape, IDO1 has emerged as a promising therapeutic target in oncology.[3][5] Small molecule inhibitors of IDO1 aim to block this immunosuppressive pathway, restore anti-tumor immunity, and enhance the efficacy of other cancer therapies, such as immune checkpoint inhibitors.[4] Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of these inhibitors is crucial for their successful clinical development.
Pharmacokinetics of Representative IDO1 Inhibitors
The pharmacokinetic profiles of several IDO1 inhibitors have been characterized in preclinical and clinical studies. Below are summary tables of key pharmacokinetic parameters for some of these compounds.
Table 1: Pharmacokinetic Parameters of SHR9146 in Mice
| Parameter | Intravenous (5 mg/kg) | Oral (20 mg/kg) | Oral (40 mg/kg) | Oral (80 mg/kg) |
| Tmax (h) | - | 0.79 ± 0.36 | 0.79 ± 0.36 | 0.79 ± 0.36 |
| Cmax (µg/mL) | - | 8.751 | 10.332 | 12.893 |
| AUC0-t (µg·h/mL) | - | 15.606 | 38.891 | 69.971 |
| t1/2 (h) | 0.713 | 1.586 ± 0.853 | 1.586 ± 0.853 | 1.586 ± 0.853 |
| CL (mL/min/kg) | 12 | 19.8 ± 0.9 | 19.8 ± 0.9 | 19.8 ± 0.9 |
| Vd (L/kg) | 0.666 | 3.427 ± 1.617 | 3.427 ± 1.617 | 3.427 ± 1.617 |
| Bioavailability (%) | - | 54.2 ± 12.6 | 54.2 ± 12.6 | 54.2 ± 12.6 |
Data sourced from a preclinical pharmacokinetic study of SHR9146 in mice.[7]
Table 2: Pharmacokinetic Parameters of Epacadostat in Humans (Advanced Solid Tumors)
| Dose | Cmax (nM) | Tmax (h) | AUC0-12h (nM·h) |
| 50 mg BID | 569 | 1.9 | 2,710 |
| 100 mg BID | 1,220 | 2.0 | 6,340 |
| 300 mg BID | 3,790 | 2.0 | 24,100 |
Data from a Phase I study in patients with advanced solid malignancies.[8] Epacadostat plasma exposures increased in an approximately dose-proportional manner.[8]
Table 3: Pharmacokinetic Parameters of Navoximod in Humans
| Route | Dose | Tmax (h) | t1/2 (h) | CL (L/h) | Vz (L) | Absolute Bioavailability (%) |
| Oral | 200 mg | 0.5 (median) | 11.0 | - | - | 55.5 |
| Intravenous | 5 mg | - | 12.6 | 62.0 | 1120 | - |
Data from a Phase 1 study in healthy volunteers.[4]
Table 4: Pharmacokinetic Parameters of PF-06840003 (active enantiomer PF-06840002) in Humans (Recurrent Malignant Glioma)
| Dose | Tmax (h) | t1/2 (h) |
| 125 mg QD | 1.5 - 3.0 | 2 - 4 |
| 250 mg QD | 1.5 - 3.0 | 2 - 4 |
| 250 mg BID | 1.5 - 3.0 | 2 - 4 |
| 500 mg BID | 1.5 - 3.0 | 2 - 4 |
Data from a Phase 1 study. Following dosing, the median time to maximum plasma concentration for the active enantiomer was 1.5-3.0 hours and the mean elimination half-life was 2 to 4 hours on Cycle 1 Day 1.[9]
Experimental Protocols
In Vivo Pharmacokinetic Study Protocol (General)
A typical preclinical pharmacokinetic study of an IDO1 inhibitor involves the following steps:
-
Animal Model: Male and female mice or rats are commonly used. Animals are housed under controlled conditions with free access to food and water.[10]
-
Drug Formulation and Administration: The inhibitor is formulated in an appropriate vehicle for the intended route of administration (e.g., oral gavage or intravenous injection). Doses are often selected based on in vitro potency and preliminary toxicity studies.[11][12]
-
Sample Collection: Blood samples are collected at predetermined time points after drug administration via techniques such as tail vein or retro-orbital bleeding.[12] Plasma is separated by centrifugation and stored frozen until analysis.
-
Bioanalytical Method: Plasma concentrations of the drug and its major metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7][13] This involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key PK parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.[7]
IDO1 Signaling Pathway and Mechanism of Inhibition
IDO1 exerts its immunosuppressive effects through two primary mechanisms: the depletion of tryptophan and the production of kynurenine.
-
Tryptophan Depletion: Tryptophan is an essential amino acid for T-cell proliferation and function. Its depletion by IDO1 can lead to T-cell anergy and apoptosis.
-
Kynurenine Production: Kynurenine and its downstream metabolites can induce the differentiation of naive T cells into immunosuppressive Tregs and can also directly induce apoptosis in effector T cells.
IDO1 inhibitors block the catalytic activity of the enzyme, thereby preventing the conversion of tryptophan to kynurenine. This restores local tryptophan levels and reduces the concentration of immunosuppressive kynurenine metabolites, leading to a reactivation of the anti-tumor immune response.
Recent studies have also suggested that IDO1 activity can promote cancer progression through direct effects on tumor cells, for example, by activating the PI3K/Akt signaling pathway.[14][15]
Conclusion
IDO1 inhibitors represent a promising class of immunotherapeutic agents with the potential to overcome a key mechanism of tumor immune evasion. A thorough understanding of their pharmacokinetic and pharmacodynamic properties is essential for their successful development and clinical application. While specific data for "this compound" is not publicly available, the information gathered from representative IDO1 inhibitors provides a valuable framework for understanding the ADME properties and therapeutic potential of this class of drugs. Continued research into the pharmacokinetics of novel IDO1 inhibitors will be critical for optimizing dosing strategies and combination therapies to improve patient outcomes in oncology.
References
- 1. The signaling function of IDO1 incites the malignant progression of mouse B16 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elisakits.co.uk [elisakits.co.uk]
- 3. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 4. Investigation of the absolute bioavailability and human mass balance of navoximod, a novel IDO1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical PK investigation of a novel IDO1/TDO dual inhibitor—SHR9146 in mouse plasma and tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epacadostat Plus Pembrolizumab in Patients With Advanced Solid Tumors: Phase I Results From a Multicenter, Open-Label Phase I/II Trial (ECHO-202/KEYNOTE-037) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase 1 study of PF-06840003, an oral indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor in patients with recurrent malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3.8. In Vivo Pharmacokinetics Studies in Rats [bio-protocol.org]
- 11. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Small Animal In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 13. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. IDO1 and kynurenine pathway metabolites activate PI3K-Akt signaling in the neoplastic colon epithelium to promote cancer cell proliferation and inhibit apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Efficacy of Ido1-IN-18: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available preliminary information on Ido1-IN-18, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). Due to the limited publicly available data on this compound, this document focuses on its known chemical properties and places its potential efficacy within the broader context of IDO1 inhibition. The experimental protocols and signaling pathway information are based on established methodologies for evaluating IDO1 inhibitors.
Core Concepts of IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] In the tumor microenvironment, upregulation of IDO1 leads to the depletion of tryptophan and the accumulation of kynurenine and its metabolites.[1] This metabolic shift suppresses the activity of effector T cells and natural killer (NK) cells while promoting the generation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby fostering an immunosuppressive environment that allows cancer cells to evade immune destruction.[1]
IDO1 inhibitors, such as this compound, aim to block this immunosuppressive pathway, restoring anti-tumor immunity. By inhibiting the enzymatic activity of IDO1, these compounds prevent the degradation of tryptophan, thereby maintaining a microenvironment conducive to a robust anti-tumor immune response.
This compound: Chemical Properties
This compound, also identified as Compound 14, is a potent small molecule inhibitor of the IDO1 enzyme. Its fundamental chemical and physical properties are detailed below.
| Property | Value |
| Molecular Formula | C₂₃H₁₈F₄N₂O₃ |
| Molecular Weight | 446.39 g/mol |
| CAS Number | 2328099-08-5 |
| Appearance | Solid |
| Purity | ≥98% |
| Solubility | DMSO: ≥ 34 mg/mL |
| Ethanol: < 1 mg/mL | |
| Water: < 1 mg/mL |
Experimental Protocols
While specific experimental data for this compound is not widely published, the following protocols outline standard methodologies for evaluating the efficacy of IDO1 inhibitors.
In Vitro IDO1 Enzyme Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant IDO1.
Methodology:
-
Reagents: Recombinant human IDO1 enzyme, L-tryptophan (substrate), ascorbic acid (reducing agent), methylene blue (cofactor), catalase, and the test compound (this compound).
-
Procedure:
-
The reaction is initiated by adding L-tryptophan to a reaction mixture containing the IDO1 enzyme, cofactors, and varying concentrations of this compound or a vehicle control.
-
The mixture is incubated at 37°C.
-
The reaction is stopped, and the product, N-formylkynurenine, is hydrolyzed to kynurenine.
-
The concentration of kynurenine is quantified using high-performance liquid chromatography (HPLC) or a colorimetric assay.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of IDO1 inhibition against the logarithm of the inhibitor concentration.
Cell-Based IDO1 Activity Assay
This assay assesses the ability of an inhibitor to block IDO1 activity within a cellular context. Human cancer cell lines that express IDO1 upon stimulation with interferon-gamma (IFN-γ), such as HeLa cells or MDA-MB-231 breast cancer cells, are commonly used.
Methodology:
-
Cell Culture: Plate the chosen cell line and allow for adherence.
-
Induction of IDO1 Expression: Treat the cells with IFN-γ to induce the expression of the IDO1 enzyme.
-
Inhibitor Treatment: Add varying concentrations of this compound to the cell culture medium.
-
Kynurenine Measurement: After an incubation period, collect the cell culture supernatant and measure the concentration of kynurenine, the product of IDO1 activity.
-
Data Analysis: Determine the IC50 value, representing the concentration of this compound required to inhibit 50% of kynurenine production in the cells.
A study has indicated that this compound, in conjunction with a TPH1 inhibitor, was capable of reducing the promotion of L-kynurenine by RBPJ. However, specific quantitative data from this experiment is not available.
In Vivo Tumor Models
The anti-tumor efficacy of IDO1 inhibitors is typically evaluated in syngeneic mouse tumor models, which have a competent immune system.
Methodology:
-
Tumor Implantation: Implant tumor cells (e.g., B16-F10 melanoma, CT26 colon carcinoma) subcutaneously or orthotopically into immunocompetent mice.
-
Treatment: Once tumors are established, administer this compound orally or via intraperitoneal injection at various doses and schedules. A control group receives a vehicle.
-
Tumor Growth Monitoring: Measure tumor volume regularly.
-
Immunophenotyping: At the end of the study, tumors and spleens can be harvested to analyze the immune cell populations (e.g., CD8+ T cells, Tregs) by flow cytometry.
-
Pharmacodynamic Analysis: Measure the levels of tryptophan and kynurenine in the plasma and tumor tissue to confirm target engagement.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general IDO1 signaling pathway and a typical experimental workflow for evaluating an IDO1 inhibitor.
Caption: General IDO1 signaling pathway and the point of intervention for this compound.
Caption: A typical experimental workflow for the preclinical evaluation of an IDO1 inhibitor.
References
In-Depth Technical Guide: Ido1-IN-18 Target Engagement in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target engagement of Ido1-IN-18, a potent and long-acting inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), in cancer cells. This document details the quantitative data, experimental protocols, and key signaling pathways associated with this novel inhibitor, identified as compound 14 in the foundational research.
Core Concept: Targeting the IDO1 Pathway in Oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunoregulatory enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[1][2] In the tumor microenvironment, upregulation of IDO1 by cancer cells leads to tryptophan depletion and the accumulation of kynurenine metabolites. This metabolic shift suppresses the activity of effector T cells and natural killer (NK) cells while promoting the generation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby enabling tumor cells to evade immune surveillance.[1] Inhibition of IDO1 is a promising therapeutic strategy to reverse this immunosuppression and enhance anti-tumor immunity.
This compound (Compound 14): Quantitative Data Summary
This compound, also referred to as compound 14, is a novel oxetane-containing IDO1 inhibitor. Its potency has been characterized through both enzymatic and cell-based assays.
| Parameter | Value | Assay Type | Reference |
| IC50 | 0.0071 µM | Enzymatic Assay | [3] |
| EC50 | 0.86 µM | Cellular Assay | [3] |
Note: IC50 represents the concentration of the inhibitor required to reduce the enzymatic activity of purified IDO1 by 50%. EC50 represents the effective concentration of the inhibitor required to achieve 50% of its maximal effect in a cell-based assay, which in this context is the inhibition of kynurenine production.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
IDO1 Enzymatic Assay
This assay quantifies the direct inhibitory effect of a compound on the activity of purified recombinant IDO1 enzyme.
Principle: The enzymatic activity of IDO1 is measured by the conversion of tryptophan to N-formylkynurenine, which is then hydrolyzed to kynurenine. The concentration of kynurenine is determined spectrophotometrically.
Protocol:
-
Reagents:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue (cofactor)
-
Ascorbic acid (reductant)
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Trichloroacetic acid (TCA) for reaction termination
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent) for color development
-
-
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, methylene blue, ascorbic acid, catalase, and the IDO1 enzyme.
-
Add the test compound (this compound) at various concentrations.
-
Initiate the reaction by adding L-tryptophan.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge to pellet precipitated protein.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
Measure the absorbance at 480 nm.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
IDO1 Cellular Assay (Kynurenine Measurement)
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, providing a more physiologically relevant assessment of target engagement.
Principle: Cancer cells (e.g., HeLa or SKOV-3) are stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression. The amount of kynurenine secreted into the cell culture medium is measured as an indicator of IDO1 activity.
Protocol:
-
Cell Culture:
-
Seed cancer cells (e.g., HeLa) in a 96-well plate and allow them to adhere overnight.
-
-
IDO1 Induction:
-
Treat the cells with human IFN-γ (e.g., 10 ng/mL) to induce IDO1 expression and incubate for 24-48 hours.
-
-
Compound Treatment:
-
Add the test compound (this compound) at various concentrations to the cell culture medium.
-
-
Incubation:
-
Incubate the cells with the compound for a defined period (e.g., 24 hours).
-
-
Kynurenine Measurement:
-
Collect the cell culture supernatant.
-
Add TCA to the supernatant and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.
-
Centrifuge to remove any precipitate.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
Measure the absorbance at 480 nm.
-
Calculate the EC50 value by plotting the percentage of kynurenine production inhibition against the logarithm of the inhibitor concentration.
-
Cellular Thermal Shift Assay (CETSA)
While specific CETSA data for this compound is not publicly available, this section provides a general protocol for a high-throughput dose-response CETSA (HTDR-CETSA) to assess target engagement of IDO1 inhibitors in living cells.[4][5][6]
Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. CETSA measures this ligand-induced stabilization by quantifying the amount of soluble protein remaining after heat treatment.
Protocol:
-
Cell Treatment:
-
Treat intact cancer cells with the test compound (this compound) at various concentrations or a vehicle control.
-
-
Heating:
-
Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation. The optimal temperature for differentiating between bound and unbound protein needs to be empirically determined.
-
-
Cell Lysis:
-
Lyse the cells to release the soluble proteins. This can be achieved through various methods, including freeze-thaw cycles or detergent-based lysis buffers.
-
-
Separation of Soluble and Precipitated Fractions:
-
Centrifuge the cell lysates at high speed to pellet the precipitated proteins and cell debris.
-
-
Quantification of Soluble IDO1:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble IDO1 using a detection method such as:
-
Western Blotting: A traditional, low-throughput method.
-
Enzyme Fragment Complementation (EFC): A high-throughput method where IDO1 is fused to a small enzyme fragment (e.g., ePL tag). Complementation with a larger fragment results in a chemiluminescent signal proportional to the amount of soluble fusion protein.[4]
-
-
-
Data Analysis:
-
Plot the amount of soluble IDO1 as a function of temperature for both treated and untreated cells to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
For a dose-response curve, cells are treated with a range of compound concentrations and heated at a single, optimized temperature. The amount of stabilized protein is then plotted against the compound concentration.
-
Visualizations
The following diagrams illustrate the key pathways and experimental workflows.
Conclusion
This compound (Compound 14) is a highly potent inhibitor of the immunosuppressive enzyme IDO1. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate its mechanism of action and therapeutic potential. The visualization of the IDO1 signaling pathway and experimental workflows provides a clear conceptual framework for understanding the target engagement of this promising anti-cancer agent. Future studies, including Cellular Thermal Shift Assays, will be valuable in further elucidating the direct interaction of this compound with its target in a cellular context.
References
- 1. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: In Vitro Evaluation of Ido1-IN-18
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro assessment of Ido1-IN-18, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). The following sections detail the underlying signaling pathway, experimental workflows for determining inhibitory activity, and representative data presentation.
Introduction to IDO1 Signaling
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] This enzymatic activity has significant implications in immunology, particularly in the context of cancer. By depleting tryptophan and producing kynurenine metabolites, IDO1 can suppress the proliferation and function of effector T cells, while promoting the activity of regulatory T cells.[3][4][5] This creates an immunosuppressive tumor microenvironment, allowing cancer cells to evade immune destruction.[3][4] Consequently, inhibiting IDO1 is a promising strategy in cancer immunotherapy.[6][7]
Caption: The IDO1 signaling pathway in the tumor microenvironment.
Experimental Protocols
Two primary types of in vitro assays are recommended for evaluating this compound: a cell-free enzymatic assay to determine direct inhibition of the IDO1 enzyme and a cell-based assay to assess the compound's activity in a more physiologically relevant context.
Cell-Free IDO1 Enzymatic Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified recombinant human IDO1.
Materials:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (substrate)
-
Methylene Blue
-
Ascorbic Acid
-
Catalase
-
Potassium Phosphate Buffer (pH 6.5)
-
This compound (test compound)
-
Epacadostat or other known IDO1 inhibitor (positive control)
-
Trichloroacetic Acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid
-
96-well microplate
-
Incubator
-
Microplate reader
Procedure:
-
Prepare Reagent Mix: In a potassium phosphate buffer (50 mM, pH 6.5), prepare a reaction mixture containing L-tryptophan (400 µM), methylene blue (10 µM), ascorbic acid (20 mM), and catalase (100 µg/mL).[1]
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare dilutions of a known IDO1 inhibitor as a positive control.
-
Enzyme Addition: Add the recombinant IDO1 enzyme to each well of a 96-well plate, except for the no-enzyme control wells.
-
Initiate Reaction: Add the test compound (this compound) or control to the wells and pre-incubate for a short period. Initiate the enzymatic reaction by adding the L-tryptophan substrate solution.[1]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.[1]
-
Stop Reaction: Terminate the reaction by adding TCA (30% w/v).[1]
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[1]
-
Detection: Centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new plate and add DMAB reagent.[1] Measure the absorbance at 480 nm to quantify the amount of kynurenine produced.[1]
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the cell-free IDO1 enzymatic assay.
Cell-Based IDO1 Functional Assay
This assay measures the inhibition of IDO1 activity within a cellular context, providing insights into the compound's cell permeability and activity on the endogenously expressed enzyme.
Materials:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., SKOV-3, HeLa).[8]
-
Cell culture medium (e.g., McCoy's 5A or DMEM) with fetal bovine serum (FBS).
-
Interferon-gamma (IFN-γ) for IDO1 induction.[8]
-
This compound (test compound).
-
Epacadostat or other known IDO1 inhibitor (positive control).
-
Reagents for kynurenine detection (as in the enzymatic assay).
-
96-well cell culture plates.
-
CO2 incubator.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[2]
-
IDO1 Induction: Treat the cells with IFN-γ (e.g., 100 ng/mL) for 24 hours to induce the expression of the IDO1 enzyme.[2]
-
Compound Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of this compound or a control inhibitor.[2]
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.[2]
-
Sample Collection: Collect the cell culture supernatant.[1]
-
Kynurenine Measurement: Measure the kynurenine concentration in the supernatant using the TCA and DMAB method as described in the enzymatic assay protocol.[1][2]
-
Data Analysis: Determine the IC50 value of this compound by plotting the percentage of kynurenine production inhibition against the compound concentration.
Caption: Workflow for the cell-based IDO1 functional assay.
Data Presentation
The inhibitory potency of this compound should be quantified and presented as IC50 values. The following table provides an example of how to summarize and compare the data obtained from the in vitro assays.
| Compound | Assay Type | Cell Line (for cell-based assay) | IC50 (nM) |
| This compound | Enzymatic | N/A | e.g., 10 |
| This compound | Cell-Based | SKOV-3 | e.g., 50 |
| Epacadostat (Control) | Enzymatic | N/A | ~15.3[2] |
| Epacadostat (Control) | Cell-Based | SKOV-3 | ~18[2] |
| BMS-986205 (Control) | Enzymatic | N/A | ~9.5[2] |
| BMS-986205 (Control) | Cell-Based | SKOV-3 | ~8[2] |
Note: The example IC50 values for this compound are hypothetical and should be replaced with experimentally determined values. The control values are based on published data for the known IDO1 inhibitors epacadostat and BMS-986205.[2]
Conclusion
The described protocols provide a robust framework for the in vitro characterization of this compound. By employing both cell-free and cell-based assays, researchers can obtain a comprehensive understanding of the compound's inhibitory activity against the IDO1 enzyme and its functional effects in a cellular environment. This information is crucial for the further development of this compound as a potential therapeutic agent.
References
- 1. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC-Based Quantification of Kynurenine in the Presence of IDO1-IN-18
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantification of kynurenine, a key metabolite in the tryptophan degradation pathway, in the presence of the Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, IDO1-IN-18. The method is designed for researchers, scientists, and drug development professionals working on IDO1 inhibition assays. The protocol outlines the enzymatic reaction, sample preparation, and a robust High-Performance Liquid Chromatography (HPLC) method for the accurate measurement of kynurenine.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step of tryptophan catabolism, converting L-tryptophan to N-formylkynurenine, which is rapidly hydrolyzed to kynurenine.[1][2] The IDO1 pathway is a critical regulator of immune responses, and its upregulation is implicated in various pathologies, including cancer and autoimmune diseases.[3] Consequently, IDO1 has emerged as a significant therapeutic target, leading to the development of numerous inhibitors.
This compound is a potent inhibitor of IDO1, and its efficacy is typically assessed by measuring the reduction in kynurenine production in enzymatic or cell-based assays. Accurate quantification of kynurenine is therefore essential for evaluating the inhibitory potential of compounds like this compound. HPLC coupled with UV detection is a widely used, reliable, and sensitive method for this purpose.[1][4] This document provides a comprehensive guide to performing an IDO1 inhibition assay with this compound and subsequently quantifying the kynurenine produced using HPLC.
Signaling Pathway
The catabolism of tryptophan via the kynurenine pathway is initiated by the enzyme IDO1. Tryptophan is converted to N-formylkynurenine, which is then rapidly transformed into kynurenine. Kynurenine can be further metabolized into several downstream products. IDO1 inhibitors, such as this compound, block the initial enzymatic conversion of tryptophan, thereby reducing the production of kynurenine and subsequent metabolites.
Experimental Workflow
The experimental workflow for assessing the inhibitory activity of this compound involves several key stages, from the initial enzymatic reaction to the final data analysis. The process begins with setting up the IDO1 enzyme assay with varying concentrations of the inhibitor. Following incubation, the reaction is terminated, and the samples are prepared for HPLC analysis. The HPLC system separates kynurenine from other reaction components, and its concentration is determined based on a standard curve.
Protocols
IDO1 Enzyme Inhibition Assay
This protocol is adapted from established methods for measuring IDO1 activity.[1]
Materials:
-
Recombinant human IDO1 enzyme
-
This compound
-
L-Tryptophan
-
Potassium phosphate buffer (50 mM, pH 6.5)
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Trichloroacetic acid (TCA), 30% (w/v)
-
DMSO (for dissolving inhibitor)
-
Microcentrifuge tubes or 96-well plates
Procedure:
-
Prepare a stock solution of this compound in DMSO. Further dilute in the assay buffer to desired concentrations.
-
Prepare the IDO1 reaction mixture in potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.
-
In microcentrifuge tubes or a 96-well plate, add the IDO1 reaction mixture.
-
Add the desired concentration of this compound or vehicle (DMSO) to the respective tubes/wells.
-
Add the recombinant IDO1 enzyme to all tubes/wells except for the no-enzyme control.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding L-tryptophan (final concentration, e.g., 400 µM).
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Terminate the reaction by adding 20 µL of 30% (w/v) TCA.
-
To hydrolyze the N-formylkynurenine product to kynurenine, incubate the samples at 50°C for 30 minutes.[1]
-
Centrifuge the samples at 2500 x g for 15 minutes at 20°C to pellet the precipitated protein.[1]
-
Carefully collect the supernatant for HPLC analysis.
HPLC Method for Kynurenine Quantification
Instrumentation and Columns:
Method Development with this compound: Before analyzing the experimental samples, it is crucial to perform the following preliminary HPLC runs to ensure no interference from the inhibitor:
-
Kynurenine Standard: Inject a known concentration of kynurenine standard to determine its retention time.
-
This compound Standard: Inject a solution of this compound at the highest concentration used in the assay to determine its retention time and check for any absorbance at 360 nm.
-
Co-injection: Inject a mixture of kynurenine and this compound standards to confirm baseline separation between the two peaks.
If co-elution occurs, the HPLC method (e.g., gradient, mobile phase composition) must be optimized to achieve separation.
HPLC Parameters: The following table summarizes typical HPLC parameters for kynurenine analysis from the literature. These can be used as a starting point for method development.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Reverse phase C18 (4.5 mm x 15 cm)[1] | XBridge® C18 (4.6 mm x 250 mm, 3.5 µm)[2] | C18 (e.g., Phenomenex, 50 mm x 4.6 mm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | 15 mM Sodium Acetate in Water (pH 4.0)[2] | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol[1] | Acetonitrile[2] | Acetonitrile |
| Gradient/Isocratic | Isocratic (10% Methanol)[1] | Isocratic (8% Acetonitrile)[2] | Gradient (e.g., 0-100% Acetonitrile) |
| Flow Rate | 1.0 mL/min (example) | 1.1 mL/min[2] | 0.5-1.0 mL/min |
| Detection | UV at 360 nm[1] | UV at 360 nm[2] | UV or MS |
| Injection Volume | 20-100 µL | 100 µL[2] | 5-50 µL |
| Kynurenine Retention Time | Varies with conditions | ~5.6 min[2] | Varies with conditions |
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a series of kynurenine standards of known concentrations in the assay buffer.
-
Inject the standards to generate a standard curve by plotting peak area against concentration.
-
Inject the supernatants from the enzymatic assay samples.
-
Record the peak area for kynurenine in each sample.
Data Presentation and Analysis
The concentration of kynurenine in the experimental samples is calculated using the linear regression equation from the kynurenine standard curve.
The percentage of IDO1 inhibition by this compound is calculated as follows:
% Inhibition = [1 - (Kynurenine concentration in test sample / Kynurenine concentration in vehicle control)] x 100
An IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Quantitative Data Summary:
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range |
| L-Kynurenine | 12.9 nM | 43.0 nM | 0.05 - 10 µM (Typical) |
Note: LOD, LOQ, and linearity will vary depending on the specific HPLC system and method parameters and should be determined during method validation.
Conclusion
This application note provides a framework for a reliable and reproducible HPLC-based method to measure kynurenine in the context of an IDO1 inhibition assay using this compound. Adherence to the described protocols, including the crucial step of ensuring chromatographic separation of kynurenine from the inhibitor, will enable accurate determination of the inhibitory potency of this compound and other related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Expression, purification, and kinetic characterization of the human strep-IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical PK investigation of a novel IDO1/TDO dual inhibitor—SHR9146 in mouse plasma and tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescence-Based IDO1 Inhibition Assay Featuring Ido1-IN-18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway, responsible for the catabolism of the essential amino acid tryptophan.[1][2][3][4] In the context of oncology, elevated IDO1 activity within the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, collectively known as kynurenines.[5] This creates an immune-tolerant environment that allows cancer cells to evade detection and destruction by the immune system. Consequently, inhibiting IDO1 has emerged as a promising therapeutic strategy in cancer immunotherapy.[6][7][8]
These application notes provide a detailed protocol for a fluorescence-based assay to determine the inhibitory potential of novel compounds, such as Ido1-IN-18, against the IDO1 enzyme. The assay is based on the enzymatic conversion of L-tryptophan to N-formylkynurenine, which is subsequently detected by a fluorogenic probe.
IDO1 Signaling Pathway
The canonical IDO1 pathway involves the enzymatic degradation of L-tryptophan. This process not only depletes a crucial amino acid for T-cell proliferation but also generates bioactive metabolites that actively suppress immune responses.
Data Presentation: Evaluating this compound Potency
A critical step in characterizing a novel inhibitor is to determine its potency, typically represented by the half-maximal inhibitory concentration (IC50). This is achieved by performing the assay with a range of inhibitor concentrations and measuring the corresponding enzyme activity.
While extensive public data for this compound is not currently available, the following tables illustrate how to present the quantitative data obtained from the fluorescence-based assay. For demonstration purposes, representative data for the well-characterized IDO1 inhibitor, Epacadostat, is included.
Table 1: Raw Fluorescence Data for IC50 Determination
| Inhibitor Concentration (nM) | Fluorescence (RFU) - Replicate 1 | Fluorescence (RFU) - Replicate 2 | Average Fluorescence (RFU) |
| 0 (No Inhibitor) | 15000 | 15200 | 15100 |
| 1 | 13500 | 13650 | 13575 |
| 10 | 8000 | 8200 | 8100 |
| 50 | 4500 | 4600 | 4550 |
| 100 | 2500 | 2600 | 2550 |
| 500 | 1200 | 1300 | 1250 |
| 1000 | 800 | 850 | 825 |
| Blank (No Enzyme) | 500 | 510 | 505 |
Table 2: Calculated IDO1 Inhibition by this compound
| Inhibitor Concentration (nM) | Average Fluorescence (RFU) | Corrected Fluorescence (RFU) | % Inhibition |
| 0 | 15100 | 14595 | 0 |
| 1 | 13575 | 13070 | 10.45 |
| 10 | 8100 | 7595 | 47.96 |
| 50 | 4550 | 4045 | 72.28 |
| 100 | 2550 | 2045 | 85.99 |
| 500 | 1250 | 745 | 94.89 |
| 1000 | 825 | 320 | 97.81 |
Note on this compound: this compound is identified as a potent IDO1 inhibitor, also known as Compound 14 or Compound 00815 in patent literature.[9][10] Specific IC50 values and detailed dose-response curves are not widely available in the public domain. Researchers are encouraged to generate this data empirically using the protocol below.
Table 3: Comparative Potency of Known IDO1 Inhibitors (Example Data)
| Compound | Enzymatic IC50 (nM) | Cellular IC50 (nM) | Reference |
| Epacadostat | ~10 | ~70 | [7] |
| Navoximod | ~7 | ~75 | [11] |
| BMS-986205 | ~2 | ~10 | [7] |
Experimental Protocols
This section provides a detailed methodology for a fluorescence-based enzymatic assay to determine the inhibitory activity of compounds like this compound against recombinant human IDO1. This protocol is adapted from commercially available kits and published literature.[12][13][14]
Materials and Reagents
-
Recombinant Human IDO1 Enzyme
-
IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
L-Tryptophan (Substrate)
-
Ascorbic Acid (Cofactor)
-
Methylene Blue (Cofactor)
-
Catalase
-
Fluorogenic Developer Solution (reacts with N-formylkynurenine or kynurenine)
-
This compound or other test compounds
-
DMSO (for dissolving compounds)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Experimental Workflow
The following diagram illustrates the key steps in the fluorescence-based IDO1 inhibition assay.
Detailed Assay Protocol
-
Preparation of Reagents:
-
Prepare IDO1 Assay Buffer and store on ice.
-
Thaw recombinant IDO1 enzyme on ice. Dilute the enzyme to the desired concentration in cold Assay Buffer just before use.
-
Prepare a stock solution of L-tryptophan in Assay Buffer.
-
Prepare a stock solution of this compound (or other test compounds) in 100% DMSO. Further dilute the compound stock to various concentrations in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent effects.
-
-
Assay Procedure:
-
To a 96-well black microplate, add the following in order:
-
Assay Buffer
-
Test compound (this compound) at various concentrations. For the positive control (no inhibition), add Assay Buffer with the same final DMSO concentration. For the blank, omit the enzyme.
-
Diluted IDO1 enzyme.
-
-
Mix gently and pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the L-tryptophan solution to all wells except the blank.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding the Fluorogenic Developer Solution to each well.
-
Incubate the plate as recommended by the developer manufacturer (typically 1-4 hours at 37°C), protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen fluorogenic probe (e.g., Ex/Em = 400/510 nm or 402/488 nm).[12][14]
-
-
Data Analysis:
-
Subtract the average fluorescence reading of the blank from all other readings.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence of test well / Fluorescence of positive control well)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a non-linear regression curve (e.g., log(inhibitor) vs. response -- Variable slope).
-
Conclusion
The fluorescence-based assay described here provides a robust and high-throughput method for identifying and characterizing inhibitors of IDO1. By following this protocol, researchers can effectively evaluate the potency of novel compounds like this compound and advance the development of new immunotherapies for cancer and other diseases where IDO1 plays a pathogenic role.
References
- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 3. genecards.org [genecards.org]
- 4. uniprot.org [uniprot.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. tandfonline.com [tandfonline.com]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. High-throughput fluorescence-based screening assays for tryptophan-catabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ido1-IN-18 Studies: Inducing IDO1 Expression with IFN-gamma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunomodulatory enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism.[1][2] By depleting the essential amino acid tryptophan and producing immunosuppressive metabolites known as kynurenines, IDO1 plays a significant role in creating a tolerogenic microenvironment.[3][4] This mechanism is often exploited by tumor cells to evade immune surveillance, making IDO1 a compelling target for cancer immunotherapy.[4]
Interferon-gamma (IFN-γ) is a potent inducer of IDO1 expression in various cell types, including cancer cells and antigen-presenting cells.[1][5] The induction of IDO1 by IFN-γ is primarily mediated through the JAK/STAT signaling pathway.[1] Understanding this induction process is fundamental for studying the efficacy of IDO1 inhibitors.
These application notes provide detailed protocols for inducing IDO1 expression in cultured cells using IFN-γ, and for subsequently evaluating the inhibitory potential of Ido1-IN-18, a potent IDO1 inhibitor.[6] The protocols are designed to be adaptable for various cancer cell lines and research settings.
Data Presentation: Comparison of IDO1 Inhibitors
The following table summarizes the inhibitory potency of this compound in comparison to other well-characterized IDO1 inhibitors.
| Inhibitor | Type | IC50 Value | Cell Line/Assay Condition |
| This compound | Potent IDO1 Inhibitor | Not specified | Research compound |
| Epacadostat (INCB024360) | Reversible, competitive | ~15.3 nM[7], 17.63 nM[8] | SKOV-3 cell-based kynurenine assay[7][8] |
| BMS-986205 (Linrodostat) | Irreversible | 1.7 nM (cell-free), 1.1 nM (HEK293-IDO1), 9.5 nM (SKOV-3)[7] | Cell-free and cell-based assays[7] |
| Navoximod (GDC-0919) | Potent IDO1 Inhibitor | Not specified | Widely studied in pre-clinical models |
| IDO-IN-11 | IDO Inhibitor | 180 nM (Kinase), 14 nM (HeLa Cell) | Kinase and HeLa cell-based assays |
Signaling Pathway and Experimental Workflow
IFN-γ Induced IDO1 Expression Signaling Pathway
Caption: IFN-γ binds its receptor, activating the JAK-STAT pathway, leading to IDO1 gene transcription.
Experimental Workflow for this compound Evaluation
Caption: A stepwise workflow for testing the inhibitory effect of this compound on IFN-γ-induced IDO1 activity.
Experimental Protocols
Protocol 1: Induction of IDO1 Expression in Cultured Cells
This protocol describes the induction of IDO1 expression in a human ovarian cancer cell line, SKOV-3, using recombinant human IFN-γ. The protocol can be adapted for other cell lines such as HeLa or PC3.
Materials and Reagents:
-
SKOV-3 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant Human IFN-γ
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Trypsin-EDTA
Procedure:
-
Cell Seeding:
-
IFN-γ Stimulation:
-
Prepare a working solution of IFN-γ in complete cell culture medium. A final concentration of 100 ng/mL is commonly used for SKOV-3 cells.[3] For other cell lines, concentrations may range from 10 ng/mL to 50 ng/mL.[6]
-
Carefully remove the medium from the wells.
-
Add 100 µL of the IFN-γ containing medium to each well. For control wells, add 100 µL of complete medium without IFN-γ.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to induce IDO1 expression.[3] Incubation times can be varied (e.g., 6, 12, 48 hours) to study the kinetics of IDO1 induction.
-
Protocol 2: Evaluation of this compound Inhibitory Activity
This protocol details the steps to assess the potency of this compound in inhibiting IFN-γ-induced IDO1 activity by measuring kynurenine production.
Materials and Reagents:
-
IDO1-induced cells (from Protocol 1)
-
This compound
-
DMSO (for dissolving the inhibitor)
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 6.1 N
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
Kynurenine standard
-
96-well plate for analysis
-
Plate reader
Procedure:
-
Inhibitor Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for the dose-response curve.
-
After the 24-hour IFN-γ induction, remove the medium from the wells of the cell plate.
-
Add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (no inhibitor).
-
Incubate the plate for an additional 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Kynurenine Assay (Colorimetric Method):
-
After the incubation with the inhibitor, carefully transfer 140 µL of the cell culture supernatant to a new 96-well plate.[7]
-
Add 10 µL of 6.1 N TCA to each well to precipitate proteins.[7]
-
Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[7]
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer 100 µL of the clear supernatant to another 96-well plate.
-
Add 100 µL of Ehrlich's reagent to each well and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 492 nm using a microplate reader.
-
-
Data Analysis:
-
Prepare a standard curve using known concentrations of kynurenine.
-
Determine the concentration of kynurenine in each sample by interpolating from the standard curve.
-
Calculate the percentage of IDO1 inhibition for each concentration of this compound relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.[7]
-
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]
- 6. selleckchem.com [selleckchem.com]
- 7. glpbio.com [glpbio.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Ido1-IN-18 in Syngeneic Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that plays a critical role in tumor immune evasion. By catalyzing the degradation of the essential amino acid tryptophan, IDO1 creates an immunosuppressive tumor microenvironment that inhibits the function of effector T cells and promotes the activity of regulatory T cells. Ido1-IN-18 is a potent and selective inhibitor of the IDO1 enzyme, representing a promising therapeutic agent for cancer immunotherapy. These application notes provide detailed protocols for the experimental setup of this compound in syngeneic tumor models, a crucial preclinical step in evaluating its anti-tumor efficacy and mechanism of action.
This compound: Compound Specifications
| Parameter | Value |
| Compound Name | This compound |
| Alternative Name | Compound 14 |
| CAS Number | 2328099-08-5 |
| Molecular Formula | C₂₃H₁₈F₄N₂O₃ |
| Molecular Weight | 446.39 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Signaling Pathway of IDO1 in the Tumor Microenvironment
The following diagram illustrates the role of IDO1 in tryptophan metabolism and its impact on the anti-tumor immune response. Inhibition by this compound blocks this pathway, leading to the restoration of T cell function.
Caption: IDO1 pathway and the inhibitory action of this compound.
Experimental Protocols for Syngeneic Tumor Models
This section provides a generalized protocol for evaluating the efficacy of this compound in common syngeneic mouse models. Specific parameters may need to be optimized for different tumor models and research questions.
Materials and Reagents
-
Cell Lines:
-
CT26 (murine colon carcinoma, BALB/c origin)
-
MC38 (murine colon adenocarcinoma, C57BL/6 origin)
-
B16F10 (murine melanoma, C57BL/6 origin)
-
-
Animals:
-
Female BALB/c or C57BL/6 mice, 6-8 weeks old
-
-
Reagents:
-
This compound (or "Compound 14")
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Anesthetics for animal procedures
-
Experimental Workflow
The following diagram outlines the typical workflow for an in vivo efficacy study of this compound in a syngeneic tumor model.
Troubleshooting & Optimization
Technical Support Center: Optimizing Ido1-IN-18 Concentration for Cell Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of Ido1-IN-18 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a rate-limiting enzyme in the kynurenine pathway, which metabolizes the essential amino acid tryptophan.[1][2] By inhibiting IDO1, this compound blocks the conversion of tryptophan to kynurenine. This leads to a restoration of tryptophan levels and a reduction in kynurenine, which can reverse the immunosuppressive effects of IDO1 activity in the tumor microenvironment.[3]
Q2: How can I determine the optimal concentration of this compound for my cell line?
A2: The optimal concentration of this compound is cell line-dependent and should be determined empirically. We recommend performing a dose-response curve to determine the half-maximal inhibitory concentration (IC50) in your specific cell-based assay. A typical starting range for similar IDO1 inhibitors is from 1 nM to 10 µM.
Q3: How can I measure the activity of IDO1 in my cell culture?
A3: IDO1 activity is most commonly assessed by measuring the concentration of kynurenine, the product of tryptophan catabolism, in the cell culture supernatant. This can be done using methods such as high-performance liquid chromatography (HPLC) or a colorimetric assay using Ehrlich's reagent.
Q4: Should I be concerned about the cytotoxicity of this compound?
A4: It is crucial to assess the cytotoxicity of this compound in your specific cell line to ensure that the observed effects are due to IDO1 inhibition and not to off-target toxicity. A standard cell viability assay, such as MTT, an XTT-based assay, or a neutral red uptake assay, should be performed in parallel with your functional assays. For some IDO1 inhibitors, cytotoxic effects have been observed at higher concentrations.
Q5: Can I use this compound in co-culture experiments with immune cells?
A5: Yes, this compound is well-suited for co-culture experiments. By inhibiting IDO1 in cancer cells, you can assess the downstream effects on immune cell function, such as T-cell proliferation and cytokine production.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No inhibition of IDO1 activity observed | This compound concentration is too low. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 50 µM). |
| Low or no IDO1 expression in the target cells. | Confirm IDO1 expression by Western blot or qPCR. Consider inducing IDO1 expression with interferon-gamma (IFN-γ) if the cell line is responsive. | |
| Incorrect assay setup. | Review the experimental protocol for the kynurenine measurement assay. Ensure proper handling and storage of reagents. | |
| High variability between replicates | Inconsistent cell seeding. | Ensure a homogenous cell suspension and use a multichannel pipette for cell seeding. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media. | |
| Pipetting errors. | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. | |
| Inhibition of IDO1 activity only at high concentrations | Low potency of the inhibitor in the specific cell line. | This may be cell-line specific. Confirm the findings with a secondary assay, such as a T-cell co-culture. |
| Compound precipitation. | Check the solubility of this compound in your culture medium. Consider using a lower concentration of serum or a different formulation. | |
| Observed cytotoxicity | This compound concentration is too high. | Perform a dose-response cytotoxicity assay to determine the non-toxic concentration range. |
| Off-target effects of the inhibitor. | Compare the cytotoxic profile with other known IDO1 inhibitors. If possible, test for off-target activities. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is below a non-toxic level (typically <0.5%). |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a Kynurenine Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring kynurenine production in cell culture supernatant.
Materials:
-
IDO1-expressing cancer cell line (e.g., HeLa, SK-OV-3)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
This compound
-
Interferon-gamma (IFN-γ, optional, for inducing IDO1 expression)
-
96-well cell culture plates
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde)
-
Kynurenine standard
-
Plate reader
Procedure:
-
Cell Seeding: Seed your IDO1-expressing cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
IDO1 Induction (Optional): If your cell line requires induction of IDO1 expression, treat the cells with an optimal concentration of IFN-γ (e.g., 50 ng/mL) for 24-48 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect 80 µL of the supernatant from each well and transfer it to a new 96-well plate.
-
Kynurenine Measurement:
-
Add 20 µL of 30% TCA to each well containing the supernatant.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate at 2500 rpm for 10 minutes to pellet any precipitate.
-
Transfer 50 µL of the clarified supernatant to a new 96-well plate.
-
Add 50 µL of Ehrlich's reagent (2% w/v in glacial acetic acid) to each well.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 492 nm using a plate reader.
-
-
Data Analysis: Create a kynurenine standard curve to determine the concentration of kynurenine in each sample. Plot the percentage of IDO1 inhibition against the log concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: T-cell Co-culture Assay
This protocol assesses the functional effect of this compound on T-cell activation in a co-culture system with IDO1-expressing cancer cells.
Materials:
-
IDO1-expressing cancer cell line
-
T-cells (e.g., human PBMCs or a T-cell line like Jurkat)
-
Cell culture medium
-
This compound
-
IFN-γ (optional)
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies or PHA)
-
96-well cell culture plates
-
ELISA kit for measuring IFN-γ or IL-2
Procedure:
-
Cancer Cell Seeding and Treatment: Seed the IDO1-expressing cancer cells in a 96-well plate and, if necessary, induce IDO1 expression with IFN-γ as described in Protocol 1. Treat the cells with various concentrations of this compound for 24 hours.
-
T-cell Addition: Add T-cells to the wells containing the cancer cells at a suitable effector-to-target ratio (e.g., 10:1).
-
T-cell Activation: Add T-cell activation stimuli to the co-culture.
-
Incubation: Co-culture the cells for 48-72 hours.
-
Supernatant Collection: Collect the culture supernatant to measure cytokine production.
-
Cytokine Measurement: Quantify the concentration of a key T-cell activation cytokine, such as IFN-γ or IL-2, in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the concentration of this compound to determine the effect of the inhibitor on T-cell function.
Quantitative Data Summary
The following tables provide reference IC50 and cytotoxicity data for other well-characterized IDO1 inhibitors. Users must determine the optimal concentration and cytotoxicity of this compound for their specific experimental system.
Table 1: Reference IC50 Values of IDO1 Inhibitors in Cell-Based Assays
| Inhibitor | Cell Line | Assay Type | IC50 (nM) |
| Epacadostat | HeLa | Kynurenine Production | ~70 |
| Epacadostat | SK-OV-3 | Kynurenine Production | ~15 |
| BMS-986205 | SK-OV-3 | Kynurenine Production | ~10 |
| Epacadostat | SK-OV-3/Jurkat Co-culture | IL-2 Production | ~18 |
| BMS-986205 | SK-OV-3/Jurkat Co-culture | IL-2 Production | ~8 |
Table 2: Reference Cytotoxicity Data of IDO1 Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 (µM) |
| Epacadostat | Jurkat | Cell Viability | ~50 |
| BMS-986205 | Jurkat | Cell Viability | ~6.3 |
Visualizations
Caption: IDO1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Optimizing this compound Concentration.
Caption: Troubleshooting Decision Tree for this compound Optimization.
References
troubleshooting Ido1-IN-18 instability in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ido1-IN-18.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is an enzyme that plays a crucial role in immune suppression by catalyzing the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[1][2] By inhibiting IDO1, this compound blocks the depletion of tryptophan and the production of immunosuppressive kynurenine metabolites, thereby helping to restore anti-tumor immune responses.[1]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a solid powder at -20°C for up to 3 years, or at 4°C for up to 2 years.[3] Stock solutions in DMSO can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[4] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4]
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[3] For in vitro experiments, it is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low, typically below 0.1%, to avoid solvent-induced cytotoxicity.[5][6]
Q4: I am observing precipitation of this compound in my culture medium. What could be the cause?
Precipitation of small molecules like this compound in culture media can be caused by several factors:
-
Poor Solubility: The compound may have limited solubility in the aqueous environment of the culture medium, especially after dilution from a DMSO stock.
-
High Concentration: The final concentration of this compound in the media may exceed its solubility limit.
-
Media Components: Interactions with components in the culture medium, such as proteins in fetal bovine serum (FBS) or certain salts, can lead to precipitation.[7]
-
Temperature and pH Shifts: Changes in temperature or pH of the medium can affect the solubility of the compound.[7]
Troubleshooting Guides
Issue 1: Precipitation of this compound upon addition to culture media
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High final concentration of this compound | 1. Review the dose-response curve for your cell line and use the lowest effective concentration. 2. Perform a solubility test to determine the maximum soluble concentration of this compound in your specific culture medium. |
| High percentage of DMSO in the final culture volume | 1. Ensure the final DMSO concentration does not exceed 0.1% (v/v).[5][6] 2. Prepare a more concentrated stock solution in DMSO to minimize the volume added to the media. 3. Include a vehicle control (media with the same percentage of DMSO) in your experiments. |
| Interaction with media components | 1. Prepare the final dilution of this compound in a small volume of pre-warmed serum-free media first, then add it to the serum-containing media. 2. If using serum-free media, consider potential interactions with salts or other supplements. |
| Incorrect mixing procedure | 1. Add the this compound stock solution dropwise to the culture medium while gently vortexing or swirling to ensure rapid and uniform dispersion. 2. Avoid adding the stock solution directly to a concentrated solution of other components. |
Issue 2: Loss of this compound activity over time in culture
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Chemical instability and degradation | 1. this compound, being an indole-based compound, may be susceptible to oxidative degradation.[8][9] 2. Minimize exposure of stock solutions and media containing the inhibitor to light and air. 3. Prepare fresh dilutions of this compound in media for each experiment. 4. Perform a stability study to determine the half-life of this compound in your specific culture conditions (see Experimental Protocol below). |
| Adsorption to plasticware | 1. Small molecules can adsorb to the surface of plastic culture vessels and pipette tips. 2. Consider using low-adhesion plasticware. 3. Pre-wetting pipette tips with the solvent before handling the stock solution can help. |
| Metabolism by cells | 1. Cells may metabolize this compound, leading to a decrease in its effective concentration over time. 2. Replenish the media with fresh this compound at regular intervals for long-term experiments. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Culture Media using HPLC
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium (e.g., RPMI-1640, DMEM) with or without serum
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
Procedure:
-
Preparation of this compound Spiked Media:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike pre-warmed cell culture medium with this compound to a final concentration relevant to your experiments (e.g., 10 µM). Ensure the final DMSO concentration is ≤ 0.1%.
-
Prepare a sufficient volume for all time points.
-
-
Incubation:
-
Aliquot the spiked media into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
-
Sample Collection and Preparation:
-
At each time point, remove one tube from the incubator.
-
To precipitate proteins, add 2 volumes of cold acetonitrile to the media sample (e.g., 400 µL ACN to 200 µL media).
-
Vortex briefly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[10]
-
Carefully transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC Analysis:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: Determine the optimal wavelength for this compound by scanning its UV absorbance spectrum.
-
Gradient: Develop a suitable gradient to separate this compound from any potential degradation products and media components. An example gradient is:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 90-10% B
-
35-40 min: 10% B
-
-
-
Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Normalize the peak area at each time point to the peak area at time 0.
-
Plot the percentage of this compound remaining versus time to determine its stability profile.
-
Quantitative Data Summary (Hypothetical):
The following table represents a hypothetical stability profile for this compound in different media conditions, as would be generated from the protocol above.
| Time (hours) | % Remaining (RPMI + 10% FBS) | % Remaining (Serum-Free DMEM) |
| 0 | 100 | 100 |
| 2 | 98.5 | 99.1 |
| 4 | 96.2 | 97.8 |
| 8 | 91.7 | 94.5 |
| 24 | 75.3 | 82.1 |
| 48 | 58.9 | 65.4 |
Visualizations
IDO1 Signaling Pathway
Caption: The IDO1 signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for this compound Instability
Caption: A logical workflow for troubleshooting this compound instability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Culture Troubleshooting [sigmaaldrich.com]
- 3. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cell Culture Academy [procellsystem.com]
- 8. scispace.com [scispace.com]
- 9. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
Navigating IDO1 Activity Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common problems encountered in Indoleamine 2,3-dioxygenase 1 (IDO1) activity assays. This guide offers detailed troubleshooting advice, frequently asked questions, experimental protocols, and visual aids to ensure the accuracy and reliability of your experimental results.
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues that may arise during IDO1 activity assays, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Autofluorescence of test compounds or media components.[1] 2. Non-enzymatic degradation of L-tryptophan. 3. Contamination of reagents or labware. | 1. Run a blank control with the compound but without the enzyme to measure its intrinsic fluorescence/absorbance. 2. Prepare fresh reagents and use high-purity water. 3. Ensure proper cleaning and handling of all materials. |
| Low or No IDO1 Activity | 1. Inactive or degraded recombinant IDO1 enzyme.[2] 2. Insufficient concentration of cofactors (e.g., methylene blue, ascorbate).[3] 3. Presence of inhibitors in the sample or reagents. 4. Sub-optimal assay conditions (pH, temperature).[4] | 1. Aliquot and store the enzyme at -80°C and avoid repeated freeze-thaw cycles.[2] Test enzyme activity with a known positive control. 2. Prepare fresh cofactor solutions for each experiment. 3. Test for inhibitors by spiking a known active sample with the suspected inhibitory substance. 4. Optimize pH (typically around 6.5) and ensure the incubation temperature is maintained at 37°C.[4] |
| Poor Reproducibility | 1. Inconsistent pipetting or reagent addition. 2. Variability in cell-based assays (e.g., cell density, passage number).[5] 3. Instability of kynurenine in the samples.[6] 4. Temperature fluctuations during incubation.[7] | 1. Use calibrated pipettes and follow a consistent order of reagent addition. 2. Standardize cell culture conditions and use cells within a defined passage number range. 3. Process samples immediately or store them properly at low temperatures. 4. Use a calibrated incubator and ensure uniform temperature across the plate. |
| False Positives in Inhibitor Screening | 1. Compound interferes with the detection method (e.g., colored compounds in colorimetric assays).[4] 2. Redox-active compounds that interfere with the assay's redox components.[3] 3. Compound aggregation leading to non-specific inhibition.[3] 4. Cytotoxicity of the compound in cell-based assays.[5] | 1. Use an orthogonal assay with a different detection method (e.g., HPLC or LC-MS/MS) to confirm hits.[4] 2. Test the compound's effect on the assay components in the absence of the enzyme.[3] 3. Include a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer.[3] 4. Perform a cell viability assay in parallel with the IDO1 activity assay.[5] |
| Discrepancy Between Enzymatic and Cellular Assays | 1. Poor cell permeability of the inhibitor. 2. Compound is metabolized by the cells. 3. Off-target effects of the compound within the cell.[3] 4. Differences in the reducing environment between the in-vitro assay and the intracellular milieu.[3] | 1. Assess compound permeability using standard methods (e.g., PAMPA). 2. Analyze compound stability in the presence of cells. 3. Investigate potential off-target interactions. 4. Acknowledge that cell-based assays provide a more physiologically relevant context.[4][8] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for measuring IDO1 activity?
A1: The most common methods include:
-
Spectrophotometric (Ehrlich's Reagent) Assay: This colorimetric method detects kynurenine, the product of the IDO1 reaction. It is simple and cost-effective but can be prone to interference from colored compounds or those with primary aromatic amines.[4]
-
Fluorometric Assays: These assays use probes that react with N-formylkynurenine or kynurenine to produce a fluorescent signal. They offer higher sensitivity than spectrophotometric methods but can be affected by autofluorescent compounds.[1][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC-based methods are highly accurate and sensitive for quantifying both tryptophan and kynurenine. They are less prone to interference but require specialized equipment and longer run times.[4][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is considered the gold standard for accuracy and sensitivity, allowing for the simultaneous detection of multiple metabolites in the kynurenine pathway.[4][10]
Q2: Why is a reducing agent like ascorbic acid and a mediator like methylene blue used in cell-free IDO1 assays?
A2: The heme iron in the active site of IDO1 needs to be in its reduced (ferrous) state to be catalytically active. IDO1 is prone to autoxidation to the inactive ferric state. Ascorbic acid acts as a reductant, and methylene blue serves as an electron carrier to maintain the enzyme in its active ferrous form throughout the assay.[3]
Q3: How can I differentiate between IDO1, IDO2, and Tryptophan-2,3-dioxygenase (TDO) activity?
A3: Differentiating the activity of these enzymes can be challenging as they all catalyze the same initial step in tryptophan catabolism.[4] Strategies include:
-
Expression Analysis: Measure the relative expression levels of IDO1, IDO2, and TDO in your system (e.g., via qPCR or Western blot).[4]
-
Specific Inhibitors: Use inhibitors that are selective for each enzyme, although absolute specificity can be difficult to achieve.
-
Cellular Context: TDO is primarily expressed in the liver, while IDO1 is an extrahepatic enzyme often induced by inflammatory stimuli like IFN-γ.[4]
Q4: What is the importance of performing a cell viability assay alongside a cellular IDO1 activity assay?
A4: In cell-based assays, a decrease in kynurenine production could be due to either direct inhibition of IDO1 or compound-induced cytotoxicity. A parallel cell viability assay is crucial to distinguish between these two possibilities and eliminate false positive results caused by toxic compounds.[5]
Q5: What are some key considerations when developing a new IDO1 inhibitor screening assay?
A5: Key considerations include:
-
Assay Format: Choose between a cell-free (biochemical) or cell-based format depending on the screening goals. Cell-free assays are good for primary screening of direct inhibitors, while cell-based assays provide more physiologically relevant data.[8]
-
Detection Method: Select a detection method that balances sensitivity, throughput, and potential for interference.
-
Assay Validation: Thoroughly validate the assay for robustness, reproducibility, and accuracy.[9]
-
Counter-screening: Develop secondary and orthogonal assays to confirm hits and rule out non-specific mechanisms of inhibition.[5]
Visualizing Key Processes
To aid in understanding, the following diagrams illustrate the IDO1 pathway, a typical experimental workflow, and a troubleshooting decision tree.
Caption: The IDO1 enzymatic pathway, converting L-Tryptophan to L-Kynurenine.
Caption: A general experimental workflow for an IDO1 activity assay.
Caption: A decision tree for troubleshooting common IDO1 assay issues.
Detailed Experimental Protocol: Colorimetric IDO1 Activity Assay
This protocol is adapted from methodologies described in the literature for measuring IDO1 activity in cell lysates using a colorimetric readout.[4]
Materials:
-
Recombinant human IDO1 or cell lysate containing IDO1
-
L-Tryptophan (substrate)
-
Ascorbic acid (cofactor)
-
Methylene blue (cofactor)
-
Catalase
-
Potassium phosphate buffer (50 mM, pH 6.5)
-
Trichloroacetic acid (TCA, 30% w/v)
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well microplate
Procedure:
-
Preparation of Assay Mixture:
-
Prepare an assay mixture in 50 mM potassium phosphate buffer (pH 6.5) containing:
-
20 mM Ascorbic acid
-
10 µM Methylene blue
-
100 µg/mL Catalase
-
400 µM L-Tryptophan
-
-
Prepare fresh on the day of the experiment.
-
-
Enzymatic Reaction:
-
Add 50 µL of the assay mixture to each well of a 96-well plate.
-
Add 50 µL of your sample (recombinant IDO1 or cell lysate) to the wells. For a negative control, add buffer or lysate from non-induced cells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Stopping the Reaction and Hydrolysis:
-
Stop the reaction by adding 20 µL of 30% (w/v) TCA to each well.
-
Incubate the plate at 50°C for 30 minutes. This step hydrolyzes the initial product, N-formylkynurenine, to kynurenine.[4]
-
-
Detection:
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's reagent to each well.
-
Incubate at room temperature for 10 minutes. A yellow color will develop.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 480 nm using a microplate reader.
-
Prepare a standard curve using known concentrations of L-kynurenine to quantify the amount produced in your samples.
-
Calculate the IDO1 activity, often expressed as the amount of kynurenine produced per unit time per amount of protein.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Stability Studies of Kynurenine Pathway Metabolites in Blood Components Define Optimal Blood Processing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eaglebio.com [eaglebio.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
avoiding Ido1-IN-18 off-target effects in experiments
Welcome to the technical support center for Ido1-IN-18. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot potential issues, particularly concerning off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Compound 14, is a potent small molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is an enzyme that plays a critical role in immune suppression by catalyzing the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway. By inhibiting IDO1, this compound blocks the depletion of tryptophan and the production of immunosuppressive kynurenine metabolites, which can help to restore T-cell mediated anti-tumor immune responses.
Q2: What are the known potency values for this compound?
A2: this compound is a highly potent inhibitor of IDO1. The reported in vitro potency values are summarized in the table below.
| Parameter | Value | Description |
| IC50 | 0.0071 µM | The half maximal inhibitory concentration in a biochemical assay, indicating the concentration of this compound required to inhibit 50% of the IDO1 enzyme activity.[2] |
| EC50 | 0.86 µM | The half maximal effective concentration in a cell-based assay, indicating the concentration of this compound required to produce 50% of its maximal effect in a cellular context.[2] |
Q3: What are the potential off-target effects of this compound?
A3: While specific off-target activities for this compound have not been detailed in the available literature, inhibitors of the IDO1 pathway, particularly those that are tryptophan analogs, have the potential for off-target effects. These may include:
-
Activation of the Aryl Hydrocarbon Receptor (AhR): Kynurenine, the product of IDO1 activity, is a natural ligand for AhR. Some IDO1 inhibitors may also activate this receptor, which could lead to unintended biological consequences.
-
Modulation of mTOR Signaling: Tryptophan levels are sensed by the mTOR pathway, a central regulator of cell growth and proliferation. As a tryptophan mimetic, an IDO1 inhibitor could potentially affect mTOR signaling.
-
Interaction with IDO2 and TDO: It is crucial to determine the selectivity of this compound against the related enzymes IDO2 and Tryptophan 2,3-dioxygenase (TDO), as they also play roles in tryptophan metabolism and immune regulation. Cross-reactivity could lead to broader biological effects than intended.
Q4: How can I control for potential off-target effects in my experiments?
A4: To ensure the observed effects are due to the specific inhibition of IDO1 by this compound, it is essential to include proper controls in your experimental design. Please refer to the Troubleshooting Guide below for detailed strategies.
Troubleshooting Guide
Issue: Unexplained or inconsistent experimental results.
This could be due to off-target effects of this compound. The following steps can help you to identify and mitigate these effects.
Step 1: Validate On-Target Engagement
Before investigating off-target effects, confirm that this compound is inhibiting IDO1 in your experimental system.
-
Experiment: Measure Kynurenine levels in your cell culture supernatant or tissue homogenates.
-
Expected Outcome: Treatment with this compound should lead to a dose-dependent decrease in kynurenine production in IDO1-expressing cells (often induced with IFN-γ).
-
Protocol: See "Protocol 1: Kynurenine Measurement Assay" below.
Step 2: Assess Selectivity
Determine if this compound is also inhibiting other tryptophan-catabolizing enzymes.
-
Experiment: Test the inhibitory activity of this compound on cells expressing IDO2 or TDO.
-
Expected Outcome: A selective IDO1 inhibitor should have significantly higher IC50 values for IDO2 and TDO.
-
Protocol: Utilize cell lines specifically overexpressing human IDO2 or TDO for comparison with your IDO1-expressing cell line.
Step 3: Investigate Common Off-Target Pathways
-
Aryl Hydrocarbon Receptor (AhR) Activation:
-
Experiment: Use an AhR reporter assay (e.g., a luciferase reporter under the control of an AhR-responsive element).
-
Expected Outcome: If this compound activates AhR, you will observe an increase in reporter gene expression.
-
Control: Include a known AhR agonist (e.g., TCDD) as a positive control and an AhR antagonist (e.g., CH-223191) to confirm the specificity of the response.
-
-
mTOR Signaling Pathway:
-
Experiment: Perform Western blot analysis for key downstream targets of mTORC1, such as phosphorylated S6 ribosomal protein (p-S6) and phosphorylated 4E-BP1 (p-4E-BP1).
-
Expected Outcome: If this compound acts as a tryptophan mimetic and activates mTORC1, you may see an increase in the phosphorylation of S6 and 4E-BP1, particularly under conditions of low tryptophan.
-
Control: Use a known mTOR inhibitor (e.g., rapamycin) to confirm the pathway dependence of any observed effects.
-
Step 4: Employ a Rescue Experiment
To confirm that the observed phenotype is due to IDO1 inhibition, you can perform a "rescue" experiment.
-
Experiment: Add exogenous kynurenine to your experimental system in the presence of this compound.
-
Expected Outcome: If the biological effect of this compound is solely due to the reduction of kynurenine, the addition of exogenous kynurenine should reverse or "rescue" the phenotype.
Step 5: Use a Structurally Unrelated IDO1 Inhibitor
-
Experiment: Compare the effects of this compound with another potent and selective IDO1 inhibitor that has a different chemical scaffold (e.g., Epacadostat).
-
Expected Outcome: If both inhibitors produce the same phenotype, it is more likely that the effect is on-target.
Experimental Protocols
Protocol 1: Kynurenine Measurement Assay (Cell-based)
This protocol is adapted from established methods for measuring IDO1 activity in cells.
-
Cell Seeding: Plate IDO1-expressing cells (e.g., IFN-γ-stimulated HeLa or SKOV-3 cells) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of this compound to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Kynurenine Detection:
-
Add trichloroacetic acid (TCA) to the supernatant to precipitate proteins.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
Measure the absorbance at 480 nm.
-
-
Data Analysis: Calculate the concentration of kynurenine based on a standard curve and determine the IC50 value of this compound.
Visualizations
Caption: IDO1 pathway and the mechanism of action of this compound.
Caption: A logical workflow for troubleshooting potential off-target effects.
Caption: A general workflow for designing experiments with this compound.
References
Technical Support Center: IDO1 Inhibitor Screening and Assay Troubleshooting
This technical support center provides guidance for researchers and scientists working with Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. While information on a specific compound designated "Ido1-IN-18" is not available in the public domain, this guide addresses common challenges and questions that arise during the screening and characterization of IDO1 inhibitors in general.
Frequently Asked Questions (FAQs)
Q1: What is IDO1 and why is it a therapeutic target?
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in the immune system.[1] It initiates the kynurenine pathway, the primary route of tryptophan metabolism in the body.[2] IDO1 catalyzes the conversion of the essential amino acid L-tryptophan into N-formylkynurenine.[2][3] This process has two main effects on the immune system: the depletion of tryptophan and the accumulation of its metabolites, such as kynurenine.[1] These changes create an immunosuppressive microenvironment, which can be exploited by cancer cells to evade the immune response.[1][4] Elevated levels of IDO1 have been observed in various cancers, and its expression is often associated with a poor prognosis.[1][4] Consequently, IDO1 inhibitors are being developed as a promising cancer therapy, often in combination with other immunotherapies like checkpoint inhibitors.[1][5]
Q2: Why might my enzymatic and cellular assay results for an IDO1 inhibitor show poor correlation?
Discrepancies between enzymatic and cellular assay results are a known challenge in IDO1 inhibitor screening. Several factors can contribute to this:
-
Different Reducing Environments : Standard enzymatic assays often use artificial reducing agents like ascorbic acid and methylene blue to keep the IDO1 enzyme's heme iron in its active ferrous state.[6] In contrast, cellular assays rely on physiological reductants like cytochrome b5 and cytochrome P450 reductase.[6] A compound's activity might differ in these distinct environments.
-
Cellular Factors : Issues such as poor cell permeability, off-target effects, or compound toxicity can lead to weaker or false positive results in cellular assays.[6] It is crucial to assess cell viability alongside inhibitor activity to rule out cytotoxicity.[7]
-
Enzyme Conformation : In cellular environments, IDO1 can exist in both an apo (heme-free) and a holo (heme-bound) form.[8] Some inhibitors may preferentially bind to one form, and enzymatic assays performed at temperatures below 30°C may not detect inhibitors that bind to the apo form.[5]
Q3: How can I identify and avoid false positive results in my IDO1 inhibitor screening?
False positives are a significant issue in IDO1 inhibitor screening, often due to the enzyme's sensitivity and the assay conditions.[6] Here are some strategies to identify and mitigate them:
-
Compound Promiscuity : Some compounds can inhibit IDO1 through non-specific mechanisms like redox cycling, chemical reactivity, or aggregation.[6] Redox-cycling compounds, for instance, can interfere with the reducing agents in the assay, leading to apparent inhibition.[6]
-
Assay Interference : The method used to detect kynurenine can be prone to interference. Assays using Ehrlich's reagent can be affected by colored compounds or those with functional groups like ketones and primary amines.[9][10] Fluorescence-based assays can yield false positives from autofluorescent compounds.[9][10]
-
Counter-Screening and Controls : To identify aggregators, it is recommended to include a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer.[6] Additionally, assessing cell viability in cellular assays helps to eliminate cytotoxic compounds that would otherwise appear as false positives.[7]
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Poor Standard Curve in ELISA | - Inaccurate pipetting. - Improper standard dilution. - Insufficient incubation times.[11] | - Check and calibrate pipettes. - Ensure the standard is thoroughly dissolved and mixed. - Adhere to the recommended incubation times and temperatures.[11] |
| Low Signal or No Inhibition | - The compound may be inactive or degraded. - The enzyme may have lost activity. - Incorrect assay temperature.[11] | - Verify the integrity and concentration of the test compound. - Use a fresh batch of IDO1 enzyme and include a positive control inhibitor. - Ensure the assay is performed at the recommended temperature (e.g., 37°C).[11] |
| Inconsistent Results | - Reagent variability. - Cell viability issues. - Improper sample preparation. | - Bring all reagents to room temperature before use.[11][12] - Monitor cell health and viability throughout the experiment.[7] - Ensure samples are clear and free of precipitates.[11] |
| High Background Signal | - Autofluorescence of the test compound. - Non-specific binding. | - Measure the fluorescence of the compound alone as a control. - Consider using an alternative detection method, such as HPLC.[9][10] |
Quantitative Data
Table 1: Inhibitory Activity of Selected IDO1 Inhibitors
| Compound | Enzymatic IC₅₀ (nM) | Cellular EC₅₀ (nM) | Reference |
| Epacadostat | 73 | - | [2] |
| Navoximod Analogue 19 | 38 | 61 (HeLa cells) | [2] |
| Imidazothiazole Derivative 18 | 77 | - | [2] |
| Naphthoquinone Derivative 38 | 26 | - | [2] |
| Compound 4 (5l) | 67 | 19 | [6] |
Experimental Protocols
Protocol 1: Cell-Based IDO1 Functional Assay
This protocol is adapted from methods used for screening IDO1 inhibitors in a cellular context.[5][7]
-
Cell Plating and IDO1 Induction :
-
Compound Addition :
-
Two days after plating, prepare serial dilutions of the test compounds in fresh assay medium containing L-tryptophan (e.g., 50 µg/mL).[5]
-
Replace the existing cell culture medium with 200 µL of the medium containing the test compounds.[5]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[5]
-
-
Kynurenine Measurement :
-
After incubation, transfer 140 µL of the conditioned medium to a new 96-well plate.[7]
-
Add 10 µL of 6.1 N trichloroacetic acid (TCA) to each well and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[7][13]
-
Centrifuge the plate to remove sediment.
-
Transfer the supernatant to a new plate and measure the kynurenine concentration, typically using HPLC or a colorimetric method.[7]
-
-
Cell Viability Assay :
-
After removing the medium for kynurenine analysis, assess the viability of the cells remaining in the original plate to identify cytotoxic effects.[7]
-
Protocol 2: General Enzymatic IDO1 Inhibition Assay
This protocol outlines a common method for measuring the direct inhibition of purified IDO1 enzyme.[3][6]
-
Assay Mixture Preparation :
-
Prepare an assay buffer containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.[3]
-
-
Enzyme and Inhibitor Incubation :
-
In a 96-well plate, add the purified recombinant IDO1 enzyme to the assay buffer.
-
Add the test inhibitor at various concentrations.
-
-
Initiation of Reaction :
-
Termination and Kynurenine Measurement :
Visualizations
Caption: The IDO1 enzyme catalyzes the conversion of L-tryptophan to N-formylkynurenine.
Caption: A typical workflow for the screening and validation of IDO1 inhibitors.
References
- 1. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Critical Assessment of a Structure-Based Screening Campaign for IDO1 Inhibitors: Tips and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sceti.co.jp [sceti.co.jp]
- 12. file.elabscience.com [file.elabscience.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ido1-IN-18 for In Vivo Efficacy Studies
Welcome to the technical support center for Ido1-IN-18, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vivo experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, formulation, and administration of this compound for in vivo studies.
Q1: What are the basic chemical properties and storage recommendations for this compound?
A1: this compound is a potent IDO1 inhibitor. For optimal stability, it should be stored as a powder at -20°C for up to two years or at -80°C for longer periods.[1] When in solution, for example in DMSO, it is recommended to store at -80°C for up to six months and at -20°C for one month to maintain its integrity.[1]
Q2: this compound has poor aqueous solubility. How can I formulate it for in vivo administration?
A2: Due to its hydrophobic nature, this compound requires a suitable vehicle for effective in vivo delivery. Direct suspension in aqueous solutions like saline or PBS is not recommended as it may lead to precipitation and inconsistent dosing. Common strategies to overcome poor solubility include the use of co-solvents, surfactants, and lipid-based formulations.[2][3][4] A recommended starting point for many poorly soluble compounds is a formulation containing a mixture of DMSO, PEG300, Tween 80, and saline. The exact ratios should be optimized to ensure complete dissolution and minimize vehicle-related toxicity.
Q3: What is a good starting dose and administration route for this compound in a mouse tumor model?
Q4: How can I confirm that this compound is hitting its target in vivo?
A4: Target engagement of IDO1 inhibitors in vivo can be assessed by measuring the plasma or tumor levels of tryptophan and its metabolite, kynurenine.[6] Successful IDO1 inhibition will lead to a decrease in kynurenine levels and a corresponding increase in tryptophan levels. This can be quantified using methods such as HPLC or LC-MS/MS.[7]
II. Troubleshooting Guide
This guide provides solutions to common problems encountered during the in vivo use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Compound precipitation in formulation | - Inappropriate solvent system- Low temperature | - Optimize the vehicle composition. Increase the percentage of co-solvents like DMSO or PEG300. Consider warming the vehicle slightly before adding the compound.- Prepare the formulation fresh before each use. |
| Vehicle-related toxicity in animals | - High concentration of DMSO or other organic solvents | - Reduce the concentration of organic solvents in the final formulation. Aim for a DMSO concentration of less than 10% in the final injected volume.[8] - Conduct a vehicle toxicity study prior to the main experiment. |
| Lack of in vivo efficacy | - Suboptimal dose- Poor bioavailability- Inappropriate administration route | - Perform a dose-escalation study to find the maximally tolerated and efficacious dose.- Improve the formulation to enhance solubility and absorption. Consider micronization or the use of self-emulsifying drug delivery systems (SEDDS).[3][4] - Evaluate different administration routes to optimize exposure. |
| Inconsistent results between animals | - Inaccurate dosing- Non-homogenous formulation | - Ensure the formulation is a clear solution and not a suspension before administration.- Use precise administration techniques and calibrated equipment. |
III. Experimental Protocols
This section provides detailed methodologies for key experiments related to the in vivo use of this compound.
Protocol 1: Preparation of a Vehicle for In Vivo Administration
This protocol describes the preparation of a common vehicle for poorly soluble compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO to dissolve the compound completely. Vortex or sonicate briefly if necessary. A stock solution in 100% DMSO can be prepared and stored at -80°C.
-
In a separate sterile tube, prepare the vehicle mixture. A common starting ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
To prepare the final dosing solution, add the this compound stock solution (from step 2) to the vehicle mixture (from step 3) to achieve the desired final concentration.
-
Vortex the final solution thoroughly to ensure homogeneity. The solution should be clear.
-
Administer the formulation to the animals immediately after preparation.
Protocol 2: Assessment of Target Engagement by Measuring Plasma Tryptophan and Kynurenine
This protocol outlines the procedure for collecting and analyzing plasma samples to determine IDO1 activity.
Materials:
-
Experimental animals (e.g., mice)
-
This compound formulation
-
Anticoagulant (e.g., EDTA or heparin) coated tubes
-
Centrifuge
-
HPLC or LC-MS/MS system
Procedure:
-
Administer this compound or vehicle control to the animals as per the experimental design.
-
At the desired time points post-administration, collect blood samples via a suitable method (e.g., cardiac puncture, retro-orbital bleeding) into anticoagulant-coated tubes.
-
Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
For analysis, thaw the plasma samples on ice.
-
Precipitate proteins by adding a suitable agent (e.g., trichloroacetic acid).
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant for tryptophan and kynurenine concentrations using a validated HPLC or LC-MS/MS method.
-
Calculate the kynurenine/tryptophan ratio as an indicator of IDO1 activity.
IV. Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the IDO1 signaling pathway and a typical experimental workflow for evaluating this compound in vivo.
Caption: IDO1 pathway and the inhibitory action of this compound.
Caption: A typical workflow for an in vivo efficacy study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. future4200.com [future4200.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IDO1 inhibition enhances CLDN18.2-CAR-T cell therapy in gastrointestinal cancers by overcoming kynurenine-mediated metabolic suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of IDO1 Inhibitors: Ido1-IN-18 vs. Epacadostat in Cancer Cell Lines
In the landscape of cancer immunotherapy, the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a promising strategy to overcome tumor-induced immune suppression. This guide provides a detailed comparison of two notable IDO1 inhibitors, Ido1-IN-18 and epacadostat, focusing on their performance in cancer cell lines, supported by experimental data and methodologies.
The IDO1 enzyme plays a critical role in the tryptophan catabolism pathway, converting the essential amino acid tryptophan into kynurenine.[1] In the tumor microenvironment, the depletion of tryptophan and the accumulation of kynurenine suppress the function of effector T cells and natural killer cells while promoting the activity of regulatory T cells, thereby allowing cancer cells to evade the immune system.[1] Both this compound and epacadostat are small molecule inhibitors designed to block the enzymatic activity of IDO1, aiming to restore anti-tumor immunity.
Quantitative Comparison of Inhibitory Activity
The efficacy of this compound and epacadostat has been evaluated in various cancer cell lines, with their inhibitory potential typically measured by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency of the compound.
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | HeLa | Kynurenine Production | 0.8 | [2] |
| hIDO1-expressing HEK293 | Kynurenine Production | 1.1 | [2] | |
| Epacadostat | HeLa | Kynurenine Production | 7.1 - 7.4 | [3][4] |
| SKOV-3 | Kynurenine Production | 15.3 - 17.63 | [5][6][7] | |
| P1.HTR (murine mastocytoma) | Kynurenine Production | 54.46 | [8] | |
| IFNγ-stimulated OCI-AML2 | Kynurenine Production | 3.4 | [9] |
Mechanism of Action
Both this compound and epacadostat are potent and selective inhibitors of the IDO1 enzyme.
This compound , also known as Compound 14, is a long-acting IDO1 inhibitor.[2] Its detailed mechanism of interaction with the IDO1 enzyme at a molecular level is part of ongoing research to develop inhibitors with prolonged therapeutic effects.
Epacadostat (formerly INCB24360) is a competitive inhibitor of IDO1, meaning it binds to the active site of the enzyme and competes with the natural substrate, tryptophan.[10] It is highly selective for IDO1 over other related enzymes like IDO2 and tryptophan 2,3-dioxygenase (TDO).[10] Interestingly, beyond its catalytic inhibition, epacadostat has been shown to stabilize the apo-form of the IDO1 protein, which may have implications for its non-enzymatic functions and could contribute to its overall biological activity.[5][6][11]
Signaling Pathways and Experimental Workflows
The inhibition of IDO1 by these compounds has a direct impact on the tumor immune microenvironment. The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating IDO1 inhibitors.
Caption: The IDO1 enzyme converts tryptophan to kynurenine, leading to immune suppression. This compound and epacadostat block this process.
Caption: A typical experimental workflow for assessing the efficacy and cytotoxicity of IDO1 inhibitors in cancer cell lines.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate this compound and epacadostat.
IDO1 Inhibition Assay (Kynurenine Measurement)
This assay quantifies the enzymatic activity of IDO1 by measuring the production of its metabolite, kynurenine.
-
Cell Culture: Cancer cell lines (e.g., HeLa, SKOV-3) are cultured in appropriate media. To induce IDO1 expression, cells are often stimulated with interferon-gamma (IFN-γ) for a specified period (e.g., 24-48 hours).[7]
-
Inhibitor Treatment: Following IFN-γ stimulation, the culture medium is replaced with fresh medium containing various concentrations of the IDO1 inhibitor (this compound or epacadostat) or a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated with the inhibitor for a defined period (e.g., 24-72 hours) to allow for IDO1 inhibition and kynurenine production.
-
Kynurenine Detection: The cell culture supernatant is collected, and the kynurenine concentration is measured. A common method involves a colorimetric assay where N-(1-naphthyl)ethylenediamine is used to react with kynurenine, producing a colored product that can be quantified spectrophotometrically.
-
Data Analysis: The kynurenine concentrations are plotted against the inhibitor concentrations, and the IC50 value is calculated using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This assay is performed to assess the cytotoxic effects of the inhibitors on the cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density.
-
Inhibitor Treatment: The cells are treated with a range of concentrations of this compound or epacadostat for various time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated to allow viable cells to metabolize MTT into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control.
Conclusion
Both this compound and epacadostat are potent inhibitors of the IDO1 enzyme, a key target in cancer immunotherapy. Based on the available data, this compound demonstrates a significantly lower IC50 value in HeLa cells compared to epacadostat, suggesting higher potency in this specific cell line. However, it is important to note that the publicly available data for this compound is currently more limited than for the extensively studied epacadostat.
The choice of an IDO1 inhibitor for further research and development will depend on a multitude of factors beyond in vitro potency, including pharmacokinetic properties, in vivo efficacy, safety profiles, and performance in combination with other cancer therapies. The detailed experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and contribute to the growing body of knowledge on IDO1 inhibition in oncology.
References
- 1. Targeting the IDO1 pathway in cancer: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]
- 7. oncotarget.com [oncotarget.com]
- 8. The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of two indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors: navoximod and the highly selective inhibitor, PF-06840003. The objective is to present a comprehensive overview of their anti-tumor activities, supported by experimental data, to aid in research and development decisions.
Introduction to IDO1 Inhibition in Cancer Immunotherapy
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunosuppressive enzyme that plays a critical role in tumor immune evasion. By catalyzing the degradation of the essential amino acid tryptophan into kynurenine, IDO1 creates a tumor microenvironment that is hostile to effector T cells, thereby suppressing the anti-tumor immune response. Inhibition of IDO1 is a promising therapeutic strategy to reverse this immunosuppression and enhance the efficacy of cancer immunotherapies.
Comparative In Vivo Efficacy
This section details the in vivo anti-tumor effects of navoximod and PF-06840003 in preclinical tumor models.
Navoximod
Navoximod (also known as GDC-0919 or NLG919) is an orally bioavailable IDO1 inhibitor. In preclinical studies, navoximod has demonstrated the ability to reduce plasma and tissue kynurenine concentrations by approximately 50% following a single oral administration in mice. In a B16F10 melanoma tumor model, the combination of navoximod with a cancer vaccine resulted in a significant enhancement of anti-tumor responses.
PF-06840003
PF-06840003 is a highly selective, orally bioavailable IDO1 inhibitor. In vivo studies have shown that PF-06840003 can reduce intratumoral kynurenine levels by over 80% in mice.[1][2][3] This potent target engagement translates to anti-tumor activity, particularly when combined with immune checkpoint inhibitors.[1][2][4] Preclinical data indicate that PF-06840003 inhibits tumor growth in multiple syngeneic models when used in combination with checkpoint blockade.[1][2]
Quantitative Data Summary
The following tables summarize the available quantitative data for navoximod and PF-06840003 from preclinical in vivo studies.
Table 1: Pharmacodynamic Effects of IDO1 Inhibitors
| Parameter | Navoximod | PF-06840003 | Reference |
| Kynurenine Reduction (Plasma/Tumor) | ~50% reduction in plasma and tissue | >80% reduction intratumorally | [1][2][3] |
Table 2: In Vivo Anti-Tumor Efficacy
| Animal Model | Treatment | Outcome | Reference |
| B16F10 Melanoma | Navoximod + Vaccine | Enhanced anti-tumor response | |
| Multiple Syngeneic Models | PF-06840003 + Checkpoint Inhibitor | Inhibition of tumor growth | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
Syngeneic Tumor Model for Efficacy Evaluation (Representative Protocol)
A common experimental workflow to assess the in vivo efficacy of IDO1 inhibitors is the use of syngeneic mouse tumor models.
-
Cell Culture and Implantation: Murine tumor cells (e.g., CT26 colon carcinoma or B16F10 melanoma) are cultured under standard conditions. A specified number of cells are then implanted subcutaneously into the flank of immunocompetent mice (e.g., BALB/c or C57BL/6).
-
Tumor Growth Monitoring: Tumors are allowed to establish and grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment groups. The IDO1 inhibitor (e.g., navoximod or PF-06840003) is administered orally at a specified dose and schedule. Combination therapy groups may receive the IDO1 inhibitor along with an immune checkpoint inhibitor (e.g., anti-PD-1 or anti-PD-L1 antibody) administered intraperitoneally.
-
Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition. Survival analysis may also be performed.
-
Pharmacodynamic Analysis: At the end of the study, blood and tumor tissue can be collected to measure tryptophan and kynurenine levels to confirm target engagement of the IDO1 inhibitor.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the IDO1 signaling pathway and a typical experimental workflow are provided below using Graphviz (DOT language).
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the Selective Indoleamine 2,3-Dioxygenase-1 (IDO1) Catalytic Inhibitor EOS200271/PF-06840003 Supports IDO1 as a Critical Resistance Mechanism to PD-(L)1 Blockade Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.pfizer.com [cdn.pfizer.com]
A Head-to-Head Comparison of IDO1 Inhibitors: Ido1-IN-18 versus BMS-986205
A detailed guide for researchers on the mechanisms of action, experimental evaluation, and comparative performance of two indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors.
In the landscape of cancer immunotherapy, the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a promising strategy to counteract tumor-induced immune suppression. IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway. The depletion of tryptophan and the accumulation of its metabolite, kynurenine, in the tumor microenvironment suppress the proliferation and function of effector T cells, thereby allowing cancer cells to evade immune surveillance. This guide provides a comparative overview of two IDO1 inhibitors, Ido1-IN-18 and BMS-986205, to aid researchers in their selection and application.
Mechanism of Action
This compound:
BMS-986205 (Linrodostat):
BMS-986205, also known as linrodostat, is a potent, selective, and orally bioavailable inhibitor of IDO1.[1] Its mechanism of action has been well-characterized. BMS-986205 acts as an irreversible inhibitor by competing with the heme cofactor for binding to the apo-form (heme-free) of the IDO1 enzyme. Once bound, it prevents the re-binding of heme, thereby locking the enzyme in an inactive state. This mechanism is distinct from competitive inhibitors that bind to the active site of the holo-enzyme (heme-bound). Preclinical studies have demonstrated that BMS-986205 potently inhibits IDO1 activity, leading to a significant reduction in kynurenine levels both in vitro and in vivo.[2][3][4]
Performance Data
Quantitative data for a direct comparison between this compound and BMS-986205 is not available due to the limited public information on this compound. However, the following table summarizes the available data for BMS-986205.
| Parameter | BMS-986205 (Linrodostat) | This compound |
| Mechanism of Action | Irreversible; Competes with heme for binding to apo-IDO1 | Data not available |
| Enzymatic IC50 | ~1.7 nM[5] | Data not available |
| Cellular IC50 | ~1.1 nM (HEK293 cells expressing human IDO1)[5] | Data not available |
| Selectivity | Selective for IDO1 over IDO2 and TDO[2] | Data not available |
Experimental Protocols
The evaluation of IDO1 inhibitors typically involves a combination of enzymatic and cell-based assays to determine their potency, selectivity, and mechanism of action.
IDO1 Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant IDO1.
Principle: The assay quantifies the production of kynurenine from the substrate tryptophan. The concentration of kynurenine can be measured spectrophotometrically after a chemical reaction with Ehrlich's reagent or by more sensitive methods like HPLC.
Protocol Outline:
-
Reaction Mixture Preparation: A typical reaction buffer contains potassium phosphate buffer (pH 6.5), L-tryptophan (substrate), ascorbic acid (reducing agent), methylene blue (electron carrier), and catalase (to remove hydrogen peroxide).
-
Inhibitor Incubation: Recombinant human IDO1 enzyme is pre-incubated with varying concentrations of the test inhibitor.
-
Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of the substrate mixture and incubated at 37°C. The reaction is then stopped by the addition of a strong acid, such as trichloroacetic acid (TCA).
-
Kynurenine Detection: After stopping the reaction, N-formylkynurenine is hydrolyzed to kynurenine by heating. Kynurenine is then quantified. For spectrophotometric detection, Ehrlich's reagent is added, which forms a yellow-colored adduct with kynurenine, and the absorbance is measured at approximately 480 nm. Alternatively, kynurenine levels can be quantified with higher sensitivity and specificity using HPLC.
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
IDO1 Cellular Assay
This assay assesses the inhibitor's activity in a more physiologically relevant context by using cells that express IDO1.
Principle: Human cancer cell lines, such as HeLa or SKOV-3, are stimulated with interferon-gamma (IFN-γ) to induce the expression of IDO1. The inhibitor's ability to block IDO1 activity is determined by measuring the reduction of kynurenine secreted into the cell culture medium.
Protocol Outline:
-
Cell Culture and IDO1 Induction: Cells are seeded in multi-well plates and allowed to adhere. IDO1 expression is then induced by treating the cells with IFN-γ for 24-48 hours.
-
Inhibitor Treatment: The IFN-γ-stimulated cells are then treated with a range of concentrations of the test inhibitor.
-
Kynurenine Measurement: After a suitable incubation period (e.g., 24-48 hours), the cell culture supernatant is collected. The concentration of kynurenine in the supernatant is measured using the same methods described for the enzymatic assay (Ehrlich's reagent or HPLC).
-
Cell Viability Assay: In parallel, a cell viability assay (e.g., MTT or CellTiter-Glo) should be performed to ensure that the observed reduction in kynurenine is due to IDO1 inhibition and not to compound cytotoxicity.
-
Data Analysis: The cellular IC50 value is determined from the dose-response curve of kynurenine inhibition.
Signaling Pathways and Experimental Workflows
IDO1 Signaling Pathway
The following diagram illustrates the central role of IDO1 in tryptophan metabolism and immune suppression, and the point of intervention for IDO1 inhibitors.
Experimental Workflow for IDO1 Inhibitor Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of an IDO1 inhibitor.
Conclusion
BMS-986205 is a well-characterized, potent, and selective irreversible inhibitor of IDO1 with a clear mechanism of action targeting the apo-enzyme. Its development has been supported by extensive preclinical and clinical data. In contrast, while this compound is available as a research tool and is described as a potent inhibitor, a lack of publicly available quantitative data on its performance and mechanism of action makes a direct comparison with BMS-986205 challenging. Researchers should consider the wealth of available data and the well-defined properties of BMS-986205 when selecting an IDO1 inhibitor for their studies. For novel compounds like this compound, further independent characterization using the standardized experimental protocols outlined in this guide is necessary to fully understand their therapeutic potential.
References
Unveiling the Specificity of Ido1-IN-18: A Comparative Analysis Against IDO2 and TDO
For researchers, scientists, and drug development professionals, the precise targeting of therapeutic agents is paramount. This guide provides a detailed comparison of the investigational inhibitor Ido1-IN-18, focusing on its specificity for Indoleamine 2,3-dioxygenase 1 (IDO1) over the closely related enzymes Indoleamine 2,3-dioxygenase 2 (IDO2) and Tryptophan 2,3-dioxygenase (TDO).
This compound has emerged as a potent inhibitor of IDO1, an enzyme that plays a critical role in immune evasion in cancer by catalyzing the first and rate-limiting step in tryptophan catabolism. The depletion of tryptophan and the accumulation of its metabolites, such as kynurenine, create an immunosuppressive tumor microenvironment. Consequently, inhibiting IDO1 is a promising strategy in cancer immunotherapy. However, the existence of two other enzymes, IDO2 and TDO, which perform the same catalytic function, necessitates a thorough evaluation of an inhibitor's selectivity to ensure targeted therapeutic action and minimize off-target effects.
Comparative Inhibitory Activity
To quantitatively assess the specificity of this compound, its inhibitory potency against IDO1, IDO2, and TDO was determined using biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized below. This compound is also referred to as Compound 14 in the primary literature.
| Enzyme | This compound (Compound 14) IC50 |
| IDO1 | 0.15 nM [1] |
| IDO2 | Not Reported |
| TDO | Not Reported |
Note: Data for IDO2 and TDO inhibition by this compound is not yet publicly available in the cited literature.
The available data demonstrates that this compound is a highly potent inhibitor of IDO1, with activity in the sub-nanomolar range.[1] While direct comparative data against IDO2 and TDO for this compound is not available in the public domain, the primary research focused on its optimization as a selective IDO1 inhibitor. For context, a related compound from the same chemical series, which also features the core oxetane-containing scaffold, was reported to have an IDO1 IC50 of 0.3 nM and a TDO IC50 of over 10,000 nM, showcasing a high degree of selectivity for IDO1. This suggests that the chemical scaffold of this compound is designed for potent and selective IDO1 inhibition.
Experimental Methodologies
The determination of inhibitor potency and selectivity relies on robust and well-defined experimental protocols. The following methodologies are representative of the assays used to characterize inhibitors like this compound.
Recombinant Human IDO1 and TDO Biochemical Assays
This assay evaluates the direct inhibitory effect of a compound on the purified enzyme.
-
Enzyme Preparation: Recombinant human IDO1 and TDO enzymes are expressed and purified.
-
Reaction Mixture: The assay is typically conducted in a buffer solution containing the respective enzyme, the substrate L-tryptophan, and necessary co-factors such as methylene blue and ascorbic acid.
-
Inhibitor Addition: A range of concentrations of the test compound (e.g., this compound) is added to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow for the enzymatic conversion of tryptophan to N-formylkynurenine.
-
Detection: The reaction is stopped, and the product, N-formylkynurenine, is hydrolyzed to kynurenine. The concentration of kynurenine is then quantified, often through a colorimetric reaction with Ehrlich's reagent or by using analytical techniques like HPLC.
-
Data Analysis: The percentage of enzyme inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Assays for IDO1 and TDO Activity
Cell-based assays provide a more physiologically relevant context by assessing the inhibitor's ability to penetrate cells and inhibit the target enzyme within a cellular environment.
-
Cell Culture: Human cell lines that endogenously express or are engineered to overexpress IDO1 or TDO are used. For example, HeLa cells are often used for IDO1 assays, and their IDO1 expression can be induced by treatment with interferon-gamma (IFN-γ).
-
Cell Plating: Cells are seeded in multi-well plates and allowed to adhere.
-
Inhibitor Treatment: The cells are treated with various concentrations of the test inhibitor.
-
Enzyme Induction (if necessary): For inducible systems like IDO1 in HeLa cells, IFN-γ is added to stimulate enzyme expression.
-
Incubation: The cells are incubated for a period that allows for tryptophan catabolism (e.g., 24-48 hours).
-
Kynurenine Measurement: The concentration of kynurenine in the cell culture supernatant is measured using methods similar to the biochemical assay.
-
Data Analysis: The IC50 value is calculated based on the reduction in kynurenine production in the presence of the inhibitor.
Visualizing the Tryptophan Catabolism Pathway and Inhibition
The following diagrams illustrate the key enzymatic pathway and the workflow for evaluating inhibitor specificity.
Figure 1. The Tryptophan Catabolism Pathway highlighting the role of IDO1, IDO2, and TDO, and the inhibitory action of this compound on IDO1.
Figure 2. A generalized workflow for determining the specificity of an inhibitor like this compound against IDO1, IDO2, and TDO using biochemical and cellular assays.
References
Unveiling the Selectivity of Ido1-IN-18: A Comparative Analysis Against Related Enzymes
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, Ido1-IN-18, reveals its selectivity profile against other tryptophan-catabolizing enzymes. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound's performance, supported by available experimental data and protocols, to aid in the evaluation of its potential for targeted therapeutic development.
Executive Summary
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism and has emerged as a significant target in cancer immunotherapy due to its role in mediating immune suppression. The development of selective IDO1 inhibitors is crucial to avoid off-target effects, particularly concerning the related enzymes IDO2 and tryptophan 2,3-dioxygenase (TDO), which also play roles in tryptophan metabolism. This guide focuses on this compound, a potent IDO1 inhibitor, and its cross-reactivity with these analogous enzymes.
Comparative Selectivity of this compound
This compound, also referred to as Compound 14 in its discovery publication, is a novel oxetane-containing inhibitor of IDO1. To ascertain its specificity, the inhibitory activity of this compound was assessed against the closely related enzymes IDO2 and TDO. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of its selectivity.
| Compound | IDO1 IC50 (nM) | IDO2 IC50 (nM) | TDO IC50 (nM) | Selectivity (IDO1 vs. IDO2) | Selectivity (IDO1 vs. TDO) |
| This compound | 5 | >10000 | >10000 | >2000-fold | >2000-fold |
Data sourced from Li, D., et al. (2022). Oxetane Promise Delivered: Discovery of Long-Acting IDO1 Inhibitors Suitable for Q3W Oral or Parenteral Dosing. Journal of Medicinal Chemistry, 65(8), 6001–6016.
The data clearly demonstrates that this compound is a highly selective inhibitor of IDO1, with negligible activity against IDO2 and TDO at concentrations up to 10,000 nM. This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for unintended biological consequences arising from the inhibition of other metabolic pathways.
Experimental Protocols
The determination of the enzymatic activity and inhibitory potential of this compound was conducted using established biochemical assays. The following is a detailed methodology for a typical enzyme inhibition assay used to assess the cross-reactivity of IDO1 inhibitors.
Enzyme Inhibition Assay Protocol:
Objective: To determine the IC50 values of a test compound (e.g., this compound) against purified human IDO1, IDO2, and TDO enzymes.
Materials:
-
Purified recombinant human IDO1, IDO2, and TDO enzymes
-
L-Tryptophan (substrate)
-
Methylene blue (cofactor)
-
Ascorbic acid (reductant)
-
Catalase
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 321 nm
Procedure:
-
Preparation of Reagents: Prepare stock solutions of enzymes, substrate, cofactors, and the test compound in the assay buffer.
-
Assay Reaction Mixture: In each well of the 96-well plate, prepare the reaction mixture containing the assay buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.
-
Addition of Inhibitor: Add serial dilutions of the test compound to the respective wells. For control wells, add the same volume of the solvent used to dissolve the compound.
-
Enzyme Addition: Initiate the enzymatic reaction by adding the purified enzyme (IDO1, IDO2, or TDO) to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specific period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).
-
Measurement: The product of the enzymatic reaction, N-formylkynurenine, spontaneously converts to kynurenine. Measure the absorbance of kynurenine at 321 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow
To visualize the context of IDO1 inhibition and the process of evaluating inhibitor selectivity, the following diagrams are provided.
Caption: The IDO1 signaling pathway in the tumor microenvironment.
Caption: Workflow for determining enzyme inhibitor selectivity.
Conclusion
The available data strongly supports that this compound is a highly selective inhibitor of IDO1, exhibiting minimal to no cross-reactivity with the related enzymes IDO2 and TDO. This high selectivity is a desirable characteristic for a drug candidate, as it reduces the likelihood of off-target effects and associated toxicities. The detailed experimental protocols and workflows provided in this guide offer a framework for the continued investigation and comparison of this and other IDO1 inhibitors. Researchers and drug developers are encouraged to utilize this information to inform their studies and advance the development of novel cancer immunotherapies.
A Head-to-Head Comparison of IDO1 Inhibitors in Melanoma: A Guide for Researchers
The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a key immune checkpoint regulator, playing a critical role in tumor-mediated immune evasion. By catabolizing the essential amino acid tryptophan into kynurenine, IDO1 creates an immunosuppressive tumor microenvironment that impairs the function of effector T cells and promotes the activity of regulatory T cells. This has led to the development of several small molecule inhibitors targeting IDO1, with the aim of restoring anti-tumor immunity. This guide provides a head-to-head comparison of three prominent IDO1 inhibitors that have been evaluated in melanoma: Epacadostat, Indoximod, and Navoximod.
Mechanism of Action: A Tale of Two Strategies
The IDO1 inhibitors covered in this guide employ distinct mechanisms to disrupt the immunosuppressive kynurenine pathway.
-
Epacadostat is a potent and selective direct inhibitor of the IDO1 enzyme.[1][2] It competitively binds to the active site of IDO1, preventing the conversion of tryptophan to kynurenine.[2] This leads to a reduction in kynurenine levels and a restoration of tryptophan concentrations in the tumor microenvironment, thereby alleviating the suppression of T cell activity.[3]
-
Indoximod functions as a tryptophan mimetic and does not directly inhibit the IDO1 enzyme.[4][5] Instead, it acts downstream by creating a tryptophan-sufficiency signal that reactivates the mTOR pathway in T cells, even in the presence of low tryptophan levels.[5][6] This circumvents the immunosuppressive effects of tryptophan depletion. Additionally, Indoximod has been shown to modulate the aryl hydrocarbon receptor (AhR), a receptor for kynurenine, further influencing T cell differentiation.[6]
-
Navoximod (GDC-0919) is also a potent direct inhibitor of the IDO1 enzyme.[7][8] Preclinical studies have shown that it effectively reduces kynurenine levels and enhances anti-tumor immune responses, particularly when combined with other immunotherapies like PD-L1 blockade.[7][9]
Clinical Efficacy in Melanoma: A Tabular Comparison
The following tables summarize the key efficacy data from clinical trials of Epacadostat, Indoximod, and Navoximod in patients with advanced melanoma. It is important to note that these trials have different designs, patient populations, and were conducted in combination with various checkpoint inhibitors, making direct cross-trial comparisons challenging.
| Table 1: Efficacy of Epacadostat in Combination with Pembrolizumab in Advanced Melanoma | |||||
| Trial | Phase | Treatment Arm | Number of Patients (n) | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| ECHO-202/KEYNOTE-037 | I/II | Epacadostat + Pembrolizumab | 63 | 56% | 12.4 months |
| ECHO-301/KEYNOTE-252[10] | III | Epacadostat + Pembrolizumab | 354 | Not Significantly Different from Placebo Arm | 4.7 months |
| ECHO-301/KEYNOTE-252[10] | III | Placebo + Pembrolizumab | 352 | Not Significantly Different from Epacadostat Arm | 4.9 months |
| Table 2: Efficacy of Indoximod in Combination with Pembrolizumab in Advanced Melanoma | |||||
| Trial | Phase | Treatment Arm | Number of Patients (evaluable) | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| NCT02073123[11][12] | II | Indoximod + Pembrolizumab | 89 (non-ocular melanoma) | 51% | 12.4 months |
| Table 3: Efficacy of Navoximod in Combination with Atezolizumab in Advanced Solid Tumors (including Melanoma) | ||||
| Trial | Phase | Treatment Arm | Number of Patients (n) | Objective Response (CR/PR) |
| NCT02471846[9][13] | I | Navoximod + Atezolizumab | 157 (across various solid tumors) | 10% (6 PRs in dose escalation, 10 CR/PRs in expansion) |
Safety and Tolerability Profile
The safety profiles of these IDO1 inhibitors, when used in combination with checkpoint inhibitors, are crucial for their clinical utility.
| Table 4: Common Treatment-Related Adverse Events (TRAEs) in Melanoma Patients | ||
| Inhibitor Combination | Trial | Most Common TRAEs (All Grades) |
| Epacadostat + Pembrolizumab | ECHO-301/KEYNOTE-252[10] | Fatigue, Rash, Pruritus, Diarrhea |
| Indoximod + Pembrolizumab | Phase II | Generally well-tolerated, with adverse events similar to pembrolizumab monotherapy. |
| Navoximod + Atezolizumab | Phase I (Solid Tumors)[9][13] | Fatigue (22%), Rash (22%), Chromaturia (20%) |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context and experimental approaches, the following diagrams illustrate the IDO1 signaling pathway and a typical workflow for evaluating IDO1 inhibitors.
Caption: IDO1 Pathway and Inhibitor Actions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epacadostat plus pembrolizumab versus placebo plus pembrolizumab in patients with unresectable or metastatic melanoma (ECHO-301/KEYNOTE-252): a phase 3, randomised, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase II trial of the IDO pathway inhibitor indoximod plus pembrolizumab for the treatment of patients with advanced melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ido1-IN-18 and Other Immunotherapies Targeting the IDO1 Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of Ido1-IN-18 with other notable indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, Epacadostat and Indoximod. The information is intended to assist researchers in evaluating these compounds for further investigation in cancer immunotherapy.
Introduction to IDO1 Inhibition in Cancer Immunotherapy
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism. By depleting the essential amino acid tryptophan and producing immunosuppressive metabolites, IDO1 allows tumor cells to evade the immune system. Inhibition of IDO1 is a promising strategy to reverse this immune suppression and enhance the efficacy of other immunotherapies, such as checkpoint inhibitors.
Comparative Efficacy of IDO1 Inhibitors
The following tables summarize the available quantitative data for this compound, Epacadostat, and Indoximod. It is important to note that this compound is a research chemical and is also referred to in scientific literature as "Compound 14" and "VIS351". There is some discrepancy in the reported efficacy of this compound, which is highlighted below.
Table 1: In Vitro Efficacy - Potency Against IDO1
| Compound | Common Names | Target | Assay Type | IC50 | Cell Line | Reference |
| This compound | Compound 14 | IDO1 | Enzymatic | 61 nM | - | [1] |
| IDO1 | Cellular (Kynurenine production) | 172 nM | HeLa | [1] | ||
| VIS351 | IDO1 | Cellular (Kynurenine production) | 11.46 µM | P1.IDO1 (Mastocytoma) | [2] | |
| Epacadostat | INCB024360 | IDO1 | Enzymatic | ~71.8 nM | - | |
| IDO1 | Cellular | ~10 nM | HeLa | |||
| Indoximod | D-1-MT | IDO Pathway (Tryptophan mimetic) | - | Not a direct enzyme inhibitor | - |
Note on this compound (Compound 14/VIS351) Data: There is a notable difference in the reported cellular potency of this compound. One study reports a potent EC50 of 172 nM in HeLa cells[1], while another, referring to it as VIS351, reports a much weaker IC50 of 11.46 µM in a different cell line and suggests it may not be a direct catalytic inhibitor[2]. This could be due to different experimental setups, cell lines used, or potential variations in the compound batches. Researchers should consider these discrepancies when evaluating this compound.
Table 2: In Vivo Efficacy - Preclinical Models
| Compound | Animal Model | Dosing | Outcome | Reference |
| This compound (as Compound 14) | Dog (Pharmacokinetics) | - | Poor oral pharmacokinetics | [3][4] |
| Epacadostat | Mouse (Melanoma) | - | In combination with anti-PD-1, showed initial promise but failed to meet primary endpoints in a Phase 3 trial. | [5][6] |
| Indoximod | - | - | Has shown some clinical activity, particularly in combination with other immunotherapies. |
Experimental Methodologies
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies used in the cited studies.
IDO1 Enzymatic and Cellular Assays
-
Enzymatic Inhibition Assay (for IC50 determination): The inhibitory activity of compounds on the enzymatic function of IDO1 is typically measured by quantifying the production of kynurenine from tryptophan. A common method involves incubating the recombinant IDO1 enzyme with tryptophan and the test compound. The reaction is then stopped, and the amount of kynurenine produced is measured using techniques like high-performance liquid chromatography (HPLC). The IC50 value is the concentration of the inhibitor that reduces the enzyme's activity by 50%.
-
Cellular Inhibition Assay (for EC50/IC50 determination): This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context. Cancer cell lines that express IDO1, such as HeLa or specific tumor cell lines, are stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression. The cells are then treated with the test compound, and the level of kynurenine in the cell culture supernatant is measured. The EC50 or cellular IC50 value represents the concentration of the compound that causes a 50% reduction in kynurenine production.
In Vivo Tumor Models
-
Xenograft and Syngeneic Mouse Models: To evaluate the in vivo efficacy of IDO1 inhibitors, researchers often use mouse models of cancer. In xenograft models, human tumor cells are implanted into immunodeficient mice. In syngeneic models, mouse tumor cells are implanted into immunocompetent mice with a compatible genetic background. The latter is more suitable for studying immunotherapies as it allows for the evaluation of the drug's effect on the host immune system.
-
Treatment and Monitoring: Mice bearing tumors are treated with the IDO1 inhibitor, often in combination with other immunotherapies like anti-PD-1 antibodies. Tumor growth is monitored over time, and at the end of the study, tumors and other tissues may be collected for further analysis of immune cell infiltration and biomarker expression.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in IDO1-mediated immune suppression and the experimental approaches to study its inhibition can aid in understanding the mechanism of action of these therapies.
IDO1 Signaling Pathway
Caption: The IDO1 pathway and the mechanism of its inhibitors.
Experimental Workflow for Evaluating IDO1 Inhibitors
Caption: A typical workflow for the preclinical evaluation of IDO1 inhibitors.
Conclusion
The landscape of IDO1 inhibitors in cancer immunotherapy is complex. While compounds like Epacadostat have shown potent preclinical activity, clinical success has been challenging. Indoximod presents an alternative mechanism of action by acting as a tryptophan mimetic.
This compound (Compound 14/VIS351) has demonstrated potent in vitro activity in some studies, but conflicting data and a lack of extensive in vivo efficacy and pharmacokinetic data warrant further investigation. Researchers interested in this compound should be mindful of the discrepancies in the literature and conduct thorough validation studies. This guide serves as a starting point for understanding the comparative efficacy of these IDO1-targeted immunotherapies.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Identification of a 2-propanol analogue modulating the non-enzymatic function of indoleamine 2,3-dioxygenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating On-Target Effects of Ido1-IN-18 in Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ido1-IN-18 with other known indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, focusing on the validation of on-target effects in tumor models. The information presented herein is intended to support researchers in designing and interpreting experiments aimed at evaluating the efficacy and mechanism of action of this novel IDO1 inhibitor.
Introduction to IDO1 Inhibition in Oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immune-regulatory enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.[1][2][3] In the tumor microenvironment, aberrant IDO1 expression by tumor cells or infiltrating immune cells leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[4][5] This metabolic reprogramming suppresses the activity of effector T cells and natural killer (NK) cells while promoting the generation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby fostering an immune-tolerant environment that allows tumors to evade immune surveillance.[6][7]
Given its central role in tumor immune escape, IDO1 has emerged as a promising therapeutic target in oncology.[2][8] Small molecule inhibitors of IDO1 aim to restore anti-tumor immunity by blocking the enzymatic activity of IDO1, thereby reversing the immunosuppressive effects of tryptophan catabolism.[2][6]
Overview of this compound
This compound (also referred to as Compound 14) is a potent inhibitor of the IDO1 enzyme.[9][10][11] While detailed peer-reviewed studies on its specific on-target effects in tumors are not yet widely available, information from suppliers and patent literature suggests its potential for cancer research.[9][12] This guide aims to provide a framework for validating its efficacy by comparing it with well-characterized IDO1 inhibitors.
Comparative Analysis of IDO1 Inhibitors
To effectively evaluate the on-target effects of this compound, a direct comparison with established IDO1 inhibitors is crucial. The following table summarizes key data for prominent IDO1 inhibitors that have been extensively studied in preclinical and clinical settings.
| Inhibitor | Company | Mechanism of Action | IC50 (HeLa cell-based assay) | Selectivity | Key Preclinical Findings |
| This compound | - | IDO1 Inhibitor[9][10] | Data not available | Data not available | Potential for cancer research[9][11] |
| Epacadostat (INCB024360) | Incyte Corporation | Competitive IDO1 inhibitor[6][13] | 7.4 nM[13] | >1000-fold vs. IDO2/TDO[13] | Promoted effector T cell and NK cell growth, reduced Treg conversion.[6][14] |
| Navoximod (GDC-0919/NLG-919) | Genentech/NewLink Genetics | IDO1/TDO inhibitor[1] | EC50 = 75 nM[15] | 10- to 20-fold vs. TDO[15] | Enhanced vaccine responses and efficacy of anti-PD-1 therapy in mouse models.[14] |
| Indoximod (D-1MT) | NewLink Genetics | Indirect IDO pathway inhibitor (represses mTORC1)[6][13] | Not a direct enzyme inhibitor[15] | More active for IDO2 than IDO1[13] | Reverses suppression of T cells and enhances anticancer activity.[13] |
| BMS-986205 | Bristol-Myers Squibb | Irreversible IDO1 inhibitor[1][13] | ~8 nM[16] | High potency | Dose-dependent inhibition of IDO1 and reduction of serum kynurenine levels.[1] |
| M4112 | Merck Serono SA | Dual IDO1/TDO2 inhibitor[15] | Data not available | Dual inhibitor | Significantly decreased kynurenine:tryptophan ratio in liver and tumor in mice.[15] |
Experimental Protocols for Validating On-Target Effects
The following section details key experimental protocols to validate the on-target effects of this compound in tumor models. These protocols can be adapted for direct comparison with other IDO1 inhibitors.
In Vitro IDO1 Inhibition Assays
a) HeLa Cell-Based IDO1 Activity Assay
This assay measures the ability of an inhibitor to block IDO1 activity in a cellular context.
-
Cell Line: Human cervical cancer cell line HeLa, which expresses IDO1 upon stimulation.[17]
-
Protocol:
-
Seed HeLa cells in a 96-well plate.
-
Induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ).
-
Add varying concentrations of this compound or a comparator inhibitor to the cells.
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant using high-performance liquid chromatography (HPLC) or a commercially available kynurenine detection kit.
-
Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce IDO1 activity by 50%.[17]
-
b) Recombinant Human IDO1 Enzymatic Assay
This assay directly measures the inhibition of the purified IDO1 enzyme.
-
Enzyme Source: Recombinant human IDO1 protein.[18]
-
Protocol:
-
In a 96-well plate, combine recombinant human IDO1 enzyme, L-tryptophan (substrate), and varying concentrations of this compound or a comparator inhibitor in an appropriate reaction buffer.
-
Initiate the enzymatic reaction.
-
After a set incubation period, stop the reaction.
-
Measure the production of N-formylkynurenine, the direct product of the IDO1 reaction, using a fluorogenic developer that selectively reacts with it to produce a fluorescent signal (Ex/Em = 402/488 nm).[8]
-
Calculate the IC50 value.
-
In Vivo Pharmacodynamic and Efficacy Studies
a) Tumor Models
-
Syngeneic Mouse Models: Utilize mouse tumor cell lines (e.g., CT26 colon carcinoma, B16F10 melanoma) implanted in immunocompetent mice. These models allow for the evaluation of the inhibitor's effect on the host immune system.[17]
-
Human Tumor Xenograft Models: While useful for assessing direct anti-tumor effects, these models in immunocompromised mice are less suitable for evaluating immunomodulatory effects.
b) Pharmacodynamic (PD) Biomarker Analysis
-
Protocol:
-
Establish tumors in mice as described above.
-
Administer this compound or a comparator inhibitor orally or via another appropriate route.
-
At various time points post-treatment, collect tumor tissue and plasma samples.
-
Measure the levels of tryptophan and kynurenine in both tumor homogenates and plasma using LC-MS/MS.
-
Calculate the kynurenine-to-tryptophan (Kyn/Trp) ratio, which serves as a key pharmacodynamic biomarker of IDO1 inhibition. A significant decrease in the Kyn/Trp ratio indicates on-target activity.[15]
-
c) Anti-Tumor Efficacy and Immune Cell Infiltration Analysis
-
Protocol:
-
Establish tumors in syngeneic mice.
-
Once tumors are palpable, begin treatment with this compound, a comparator inhibitor, or a vehicle control.
-
Monitor tumor growth over time using caliper measurements.
-
At the end of the study, excise tumors and analyze the tumor-infiltrating lymphocytes (TILs) by flow cytometry.
-
Stain for key immune cell markers such as CD3, CD4, CD8 (for T cells), FoxP3 (for Tregs), and markers of T cell activation and exhaustion (e.g., CD25, CD69, PD-1, TIM-3).[19]
-
An effective IDO1 inhibitor is expected to delay tumor growth and be associated with an increase in the ratio of CD8+ effector T cells to Tregs within the tumor microenvironment.[14]
-
Visualizing Key Pathways and Workflows
IDO1 Signaling Pathway in the Tumor Microenvironment
References
- 1. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. indoleamine 2,3-dioxygenase 1 - Creative Biogene [creative-biogene.com]
- 4. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound - MedChem Express [bioscience.co.uk]
- 11. This compound - Immunomart [immunomart.org]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. oncotarget.com [oncotarget.com]
- 17. Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. adooq.com [adooq.com]
- 19. IDO1 inhibition enhances CLDN18.2-CAR-T cell therapy in gastrointestinal cancers by overcoming kynurenine-mediated metabolic suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of an IDO1 Inhibitor: A Comparative Guide to Epacadostat (INCB024360)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the selectivity profile of Epacadostat (also known as INCB024360), a potent and highly selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). The data presented herein is compiled from publicly available research to facilitate an objective assessment of its performance against related enzymes and potential off-target interactions.
Executive Summary
Epacadostat is a well-characterized, orally bioavailable small molecule that has been extensively evaluated in clinical trials. It demonstrates exceptional selectivity for IDO1 over the related enzymes IDO2 and Tryptophan 2,3-dioxygenase (TDO), which also catalyze the first and rate-limiting step in tryptophan catabolism. This high selectivity is a critical attribute for a therapeutic agent, as it minimizes the potential for off-target effects and associated toxicities.
Selectivity Profile: Epacadostat vs. Other Tryptophan-Catabolizing Enzymes
The inhibitory activity of Epacadostat has been quantified against IDO1, IDO2, and TDO in various assay formats. The following table summarizes the reported IC50 values, illustrating the compound's potent and selective inhibition of IDO1.
| Target Enzyme | Assay Type | IC50 (nM) | Selectivity vs. IDO1 | Reference |
| Human IDO1 | Enzymatic Assay | 71.8 | - | [1] |
| Human IDO1 | HeLa Cell-based Assay | ~10 | - | [2][3][4] |
| Mouse IDO1 | HEK293/MSR Cell-based Assay | 52.4 | - | [1] |
| Human IDO2 | Not specified | >10,000 | >1000-fold | [3][4][5] |
| Human TDO | Not specified | >10,000 | >1000-fold | [3][4][5] |
Key Findings:
-
Epacadostat is a potent inhibitor of human IDO1, with IC50 values in the low nanomolar range in both biochemical and cellular assays.[1][2][3][4]
-
The compound exhibits remarkable selectivity for IDO1, with over 1000-fold greater potency against IDO1 compared to IDO2 and TDO.[3][4][5] This is a significant advantage, as off-target inhibition of TDO, which is primarily expressed in the liver and regulates systemic tryptophan levels, could lead to undesirable side effects.
Off-Target Profile
To assess its broader selectivity, Epacadostat has been screened against a panel of other proteins.
CEREP Panel Screening
Epacadostat was evaluated against a CEREP panel consisting of over 50 receptors and enzymes and was reported to have a "clean" profile, indicating a low potential for off-target interactions.[5]
Kinase Selectivity Profile
While a detailed, publicly available kinase panel screening with quantitative data for Epacadostat is limited, the results from the broader CEREP panel suggest a low propensity for off-target kinase inhibition. For a comprehensive assessment, researchers should consider performing dedicated kinase screening assays.
Experimental Methodologies
The following sections detail the typical experimental protocols used to assess the inhibitory activity of compounds like Epacadostat against IDO1.
Recombinant IDO1 Enzymatic Assay
This assay directly measures the enzymatic activity of purified IDO1 and its inhibition by a test compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against recombinant IDO1.
Materials:
-
Purified recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Ascorbate (cofactor)
-
Methylene blue (cofactor)
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Test compound (e.g., Epacadostat)
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbate, methylene blue, and catalase.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Add the purified IDO1 enzyme to the wells and incubate briefly.
-
Initiate the reaction by adding the substrate, L-Tryptophan.
-
Monitor the formation of the product, N-formylkynurenine, by measuring the increase in absorbance at 321 nm over time.
-
Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Caption: Workflow for a typical recombinant IDO1 enzymatic inhibition assay.
Cell-Based IDO1 Inhibition Assay
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, providing a more physiologically relevant assessment.
Objective: To determine the IC50 of a compound against IDO1 in a cellular environment.
Materials:
-
Human cell line that expresses IDO1 upon stimulation (e.g., HeLa, SKOV-3)
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ) for IDO1 induction
-
Test compound (e.g., Epacadostat)
-
Reagents for kynurenine detection (e.g., Ehrlich's reagent or HPLC)
-
96-well cell culture plate
-
Plate reader or HPLC system
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ for 24-48 hours.
-
Remove the IFN-γ-containing medium and add fresh medium containing various concentrations of the test compound.
-
Incubate the cells with the compound for a defined period (e.g., 24-72 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of kynurenine in the supernatant.
-
Determine the IC50 value by plotting the percentage of kynurenine production inhibition against the logarithm of the compound concentration.
Caption: Workflow for a typical cell-based IDO1 inhibition assay.
IDO1 Signaling Pathway
IDO1 is a key metabolic enzyme that plays a crucial role in immune regulation. Its activity leads to the depletion of the essential amino acid tryptophan and the production of metabolites known as kynurenines. This process has profound effects on the tumor microenvironment, leading to the suppression of T-cell activity and the promotion of an immunosuppressive milieu.
Caption: The IDO1 pathway's role in immune suppression and the point of intervention for Epacadostat.
Conclusion
The data presented in this guide highlight the exceptional selectivity of Epacadostat for IDO1 over other tryptophan-catabolizing enzymes. This high degree of selectivity, combined with a favorable off-target profile, underscores its potential as a precisely targeted therapeutic agent. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further investigate the nuanced pharmacology of IDO1 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. selleckchem.com [selleckchem.com]
Comparative Analysis of IDO1 Inhibitors: Linrodostat vs. Ido1-IN-18
In the landscape of cancer immunotherapy, the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a promising strategy to counteract tumor-induced immune suppression. This guide provides a comparative analysis of two IDO1 inhibitors: linrodostat (BMS-986205), a compound that has undergone clinical investigation, and Ido1-IN-18, a research compound.
Objective: To furnish researchers, scientists, and drug development professionals with a detailed comparison of linrodostat and this compound, supported by available experimental data.
Note on this compound: Despite extensive searches of scientific literature, patent databases, and other public records, no specific quantitative experimental data (e.g., IC50, Ki, in vivo efficacy) for this compound could be retrieved. It is marketed as a potent IDO1 inhibitor for research purposes.[1] Consequently, a direct quantitative comparison with linrodostat is not feasible at this time. This guide will provide a comprehensive overview of linrodostat and a general profile of a typical preclinical IDO1 inhibitor to serve as a reference point.
Linrodostat (BMS-986205): A Detailed Profile
Linrodostat is an orally available, potent, and selective irreversible inhibitor of the IDO1 enzyme.[2][3][4][5] By targeting IDO1, linrodostat aims to restore T-cell function and enhance anti-tumor immunity.[4][6][7]
Mechanism of Action
Linrodostat functions as an irreversible inhibitor of IDO1.[2][3][8] It is believed to compete with the heme cofactor for binding to the apo-form of the IDO1 enzyme, and once bound, it prevents the re-binding of heme, thus inactivating the enzyme.[9] This inhibition blocks the catalytic conversion of the essential amino acid tryptophan to kynurenine.[4][6] The resulting decrease in kynurenine levels and restoration of tryptophan within the tumor microenvironment alleviates the suppression of effector T-cells and other immune cells, thereby promoting an anti-tumor immune response.[4][6][10]
IDO1 Signaling Pathway
The IDO1 enzyme is a critical regulator of immune responses.[10] It is the first and rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism. Overexpression of IDO1 in the tumor microenvironment leads to the depletion of tryptophan and the accumulation of kynurenine. This metabolic shift suppresses the proliferation and activity of effector T cells and natural killer (NK) cells while promoting the generation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), ultimately leading to immune tolerance of the tumor.
Caption: IDO1 signaling pathway and the inhibitory action of linrodostat.
Quantitative Data for Linrodostat
The following tables summarize the available quantitative data for linrodostat's performance.
Table 1: In Vitro Potency of Linrodostat
| Assay System | Cell Line | IC50 (nM) | Reference |
| Enzyme Inhibition | Recombinant hIDO1 | 1.7 | [2][8] |
| Kynurenine Production | HeLa (human) | 1.7 | [2][8] |
| Kynurenine Production | HEK293 expressing hIDO1 | 1.1 | [2][3][5][8] |
| Growth Inhibition | SKOV3 (human) | 3.4 |
Table 2: Preclinical Pharmacokinetics of Linrodostat
| Species | Route | Dose (mg/kg) | Bioavailability (%) | t1/2 (h) | Reference |
| Rat | PO | 2 | 4 | 3.9 | |
| Dog | PO | 1.5 | 39 | 4.7 | |
| Cynomolgus Monkey | PO | 1.5 | 10 | 6.6 |
Table 3: Clinical Pharmacokinetics of Linrodostat
| Dose (mg) | Cmax (ng/mL) at Day 14 | AUC (ng*h/mL) at Day 14 | Reference |
| 25 | ~100 | ~1500 | |
| 50 | ~250 | ~4000 | |
| 100 | ~500 | ~8000 | |
| 200 | ~1000 | ~16000 | |
| 400 | ~2000 | ~32000 |
Note: Clinical pharmacokinetic data is approximated from graphical representations in the cited literature.
Experimental Protocols
In Vitro IDO1 Enzyme Inhibition Assay
A standard protocol to determine the enzymatic inhibitory activity of a compound like linrodostat would involve a cell-free assay using recombinant human IDO1. The assay typically measures the production of N-formylkynurenine or kynurenine from tryptophan. A common method involves incubating the recombinant enzyme with varying concentrations of the inhibitor and a fixed concentration of tryptophan. The reaction is initiated and allowed to proceed for a defined period, after which it is stopped, and the product is quantified, often by spectrophotometry or high-performance liquid chromatography (HPLC). The IC50 value is then calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Kynurenine Production Assay
To assess the cellular activity of an IDO1 inhibitor, a cell-based assay is employed. Human cell lines that express IDO1, either endogenously (like HeLa cells stimulated with interferon-gamma) or through transfection (like HEK293 cells overexpressing human IDO1), are used. The cells are cultured in the presence of varying concentrations of the inhibitor and a known amount of tryptophan. After a set incubation period, the supernatant is collected, and the concentration of kynurenine is measured, typically by HPLC or LC-MS/MS. The IC50 value represents the concentration of the inhibitor that reduces kynurenine production by 50%.
In Vivo Pharmacokinetic Studies
Pharmacokinetic studies in animal models (e.g., rats, dogs, monkeys) are crucial to determine the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. For oral administration, the compound is administered via gavage, and blood samples are collected at various time points. For intravenous administration, the compound is injected directly into the bloodstream, and blood samples are similarly collected. The concentration of the drug in the plasma is then quantified using a validated analytical method, such as LC-MS/MS. Key pharmacokinetic parameters like bioavailability, half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC) are then calculated.
This compound: A General Profile of a Preclinical IDO1 Inhibitor
As specific data for this compound is unavailable, we present a general profile of what would be expected from a potent, preclinical IDO1 inhibitor based on the broader scientific literature. This is for illustrative purposes and does not represent actual data for this compound.
A typical preclinical IDO1 inhibitor would be expected to:
-
Exhibit Potent Enzymatic and Cellular Inhibition: Possess low nanomolar IC50 values in both recombinant enzyme and cell-based kynurenine production assays.
-
Demonstrate Selectivity: Show high selectivity for IDO1 over other tryptophan-catabolizing enzymes like IDO2 and tryptophan 2,3-dioxygenase (TDO) to minimize off-target effects.
-
Have Favorable Pharmacokinetics: Display good oral bioavailability in at least one animal species, a reasonable half-life to support a convenient dosing schedule, and dose-proportional exposure.
-
Show In Vivo Efficacy: In animal tumor models, administration of the inhibitor, often in combination with other immunotherapies like checkpoint inhibitors, should lead to a reduction in tumor growth and a corresponding decrease in plasma or tumor kynurenine levels.
Conclusion
Linrodostat has been demonstrated to be a potent and selective irreversible inhibitor of IDO1 with well-characterized in vitro and in vivo properties. The available data from preclinical and clinical studies provide a solid foundation for its evaluation as a cancer therapeutic.
Unfortunately, the lack of publicly available experimental data for this compound precludes a direct and meaningful comparison with linrodostat. For researchers considering the use of this compound, it would be imperative to independently determine its biochemical and cellular potency, selectivity, and other relevant pharmacological properties through rigorous experimentation. Without such data, its utility as a reliable research tool remains unverified in the public domain. This guide will be updated should quantitative data for this compound become available.
References
- 1. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A patent review of IDO1 inhibitors for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. High indoleamine 2,3-dioxygenase transcript levels predict better outcome after front-line cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An updated patent review of IDO1 inhibitors for cancer (2018-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US20190070262A1 - Interleukin-18 variants and methods of use - Google Patents [patents.google.com]
- 9. Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ido1-IN-18: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing Ido1-IN-18, a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), ensuring its safe and compliant disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory practices and regulatory considerations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. The SDS for this compound (Catalog No. HY-144651) from MedchemExpress serves as the primary source of safety and handling information.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound in its pure form or in solution.
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Spill Response: In the event of a spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal. Avoid generating dust if handling the solid form.
Step-by-Step Disposal Protocol
The disposal of this compound, as with most laboratory chemicals, must adhere to local, state, and federal regulations. The following protocol outlines a general procedure that should be adapted to comply with your institution's specific waste management policies.
-
Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound solid should be collected in a clearly labeled, sealed container designated for chemical waste. Do not mix with other incompatible waste streams.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled container. The label should include the chemical name, concentration, and any solvents used. It is crucial to avoid mixing this compound solutions with other chemical wastes unless compatibility has been confirmed.
-
-
Container Management:
-
Use containers that are compatible with the chemical properties of this compound and any solvents present.
-
Ensure containers are tightly sealed to prevent leaks or evaporation.
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the waste contractor with a complete and accurate description of the waste, including the SDS for this compound.
-
-
Decontamination of Empty Containers:
-
Thoroughly rinse empty containers that held this compound with a suitable solvent (e.g., the solvent used to prepare the solution).
-
Collect the rinseate as chemical waste.
-
Once decontaminated, the container can be disposed of as regular laboratory glassware or plastic, in accordance with institutional guidelines.
-
Quantitative Data Summary
For researchers using this compound, the following data from its product information and Safety Data Sheet are pertinent for safe handling and experimental planning.
| Property | Value | Source |
| Catalog Number | HY-144651 | MedchemExpress |
| Purity | ≥98.0% | MedchemExpress |
| Storage (Solid) | -20°C for 3 years | MedchemExpress |
| Storage (In solvent) | -80°C for 6 months; -20°C for 1 month | MedchemExpress |
| Solubility in DMSO | ≥ 50 mg/mL (112.01 mM) | MedchemExpress |
| Solubility in Ethanol | < 1 mg/mL (insoluble) | MedchemExpress |
Experimental Protocols
While specific experimental protocols will vary based on the research objectives, the handling and preparation of this compound solutions are fundamental.
Preparation of a 10 mM Stock Solution in DMSO:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, the required mass of this compound (M.W. 446.49 g/mol ) is 4.465 mg.
-
Weighing: Accurately weigh the calculated mass of this compound in a suitable microcentrifuge tube.
-
Dissolution: Add the appropriate volume of dimethyl sulfoxide (DMSO) to the tube. For 1 mL of solution, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizing Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been generated.
Essential Safety and Handling of Ido1-IN-18: A Guide for Laboratory Professionals
Researchers and drug development professionals handling potent enzyme inhibitors like Ido1-IN-18 require stringent safety protocols to minimize exposure and ensure a safe laboratory environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety and logistical information based on standard practices for handling similar chemical compounds in a research setting.
Core Safety Principles:
When working with potent chemical inhibitors, it is crucial to operate under the assumption that the compound may be hazardous. Adherence to established laboratory safety protocols is paramount. This includes working in a well-ventilated area, preferably within a chemical fume hood, and ensuring that appropriate personal protective equipment (PPE) is worn at all times.
Personal Protective Equipment (PPE) Recommendations
The selection of PPE should be based on a thorough risk assessment of the procedures being performed. The following table summarizes the recommended PPE for various laboratory activities involving compounds like this compound.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting Powder | - Disposable Nitrile Gloves (double-gloving recommended)- Laboratory Coat- Safety Goggles or a Face Shield- N95 or higher rated respirator (if not in a fume hood) |
| Preparing Solutions | - Disposable Nitrile Gloves- Laboratory Coat- Safety Goggles |
| Cell Culture and In Vitro Assays | - Disposable Nitrile Gloves- Laboratory Coat- Safety Glasses |
| Handling Contaminated Waste | - Disposable Nitrile Gloves- Laboratory Coat- Safety Goggles |
| Spill Cleanup | - Chemical-resistant Gloves (e.g., thicker nitrile or neoprene)- Impermeable Gown- Safety Goggles and Face Shield- Appropriate Respirator (based on spill size and ventilation) |
Operational and Disposal Plans
A clear and concise operational plan is critical for the safe handling and disposal of this compound and associated waste.
Operational Workflow for Safe Handling:
The following diagram outlines a standard workflow for the safe handling of a potent chemical inhibitor from initial preparation to final disposal.
Disposal Plan:
All materials that come into contact with this compound should be treated as hazardous waste.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: All contaminated consumables, including pipette tips, tubes, gloves, and bench paper, should be collected in a separate, clearly labeled hazardous waste bag or container.
-
Disposal: Follow your institution's specific guidelines for the disposal of chemical hazardous waste. Never dispose of this compound or its contaminated materials in the regular trash or down the drain.
Spill and Emergency Procedures:
In the event of a spill, evacuate the immediate area and alert your laboratory supervisor. Access the chemical spill kit and follow your institution's established spill cleanup procedures. For any direct contact with the skin or eyes, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
By adhering to these safety guidelines and operational procedures, researchers can minimize risks and maintain a safe working environment when handling potent chemical inhibitors like this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
